Product packaging for GERMANIUM(Cat. No.:CAS No. 7440-56-4)

GERMANIUM

Cat. No.: B148070
CAS No.: 7440-56-4
M. Wt: 72.63 g/mol
InChI Key: GNPVGFCGXDBREM-UHFFFAOYSA-N
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Description

Germanium (Ge), atomic number 32, is a lustrous, hard-brittle metalloid in the carbon group with properties between metals and non-metals . First predicted by Dmitri Mendeleev and discovered by Clemens Winkler in 1886, it is primarily obtained as a by-product of zinc ore processing . Its classic face-centered diamond cubic structure and semiconducting properties make it a foundational material in solid-state electronics and advanced research . Key Research Applications: Semiconductors & Electronics: As a semiconductor, this compound was central to the first transistor . It is now a key material in high-speed integrated circuits and transistors due to its high electron and hole mobility—significantly higher than silicon—making it valuable for developing low-power, high-performance electronics . It is also crucial in multi-junction photovoltaic cells for space and specialized terrestrial applications . Infrared Optics: this compound is transparent to infrared radiation and is extensively used in lenses, windows, and optical components for thermal imaging cameras, night vision systems, and infrared spectroscopy . Fiber Optics: this compound dioxide (GeO₂) acts as a dopant in the core of optical fibers, increasing the refractive index to improve light signal confinement and reduce transmission loss over long distances . Catalysis & Polymers: Organothis compound compounds, such as this compound alkoxides, are effective catalysts in the ring-opening polymerization (ROP) of cyclic esters like lactide, producing biodegradable polyesters like PLA with controlled molecular weights and narrow dispersity . This compound dioxide also serves as a catalyst in the production of polyethylene terephthalate (PET) plastic . WARNING: This product is intended for research and manufacturing purposes only in controlled laboratory or industrial settings. It is labeled "For Research Use Only" (RUO) and is NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR PERSONAL CONSUMPTION . Certain this compound supplements have been associated with severe kidney damage, liver toxicity, and other adverse effects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ge B148070 GERMANIUM CAS No. 7440-56-4

Properties

IUPAC Name

germanium
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InChI

InChI=1S/Ge
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InChI Key

GNPVGFCGXDBREM-UHFFFAOYSA-N
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Canonical SMILES

[Ge]
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Molecular Formula

Ge
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DSSTOX Substance ID

DTXSID8052483, DTXSID7052521, DTXSID30422913, DTXSID901318637
Record name Germanium
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Molecular Weight

72.63 g/mol
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Physical Description

Lustrous greyish-white brittle metalloid; [Merck Index] Silver-colored odorless pieces; [MSDSonline]
Record name Germanium
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Boiling Point

2700 °C
Record name GERMANIUM
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Solubility

INSOL IN WATER, HYDROCHLORIC ACID, DIL ALKALI HYDROXIDES, SOL IN HOT SULFURIC ACID, AQUA REGIA; INSOL IN ALKALI
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Density

5.323 @ 25 °C/4 °C, INTRINSIC CHARGE DENSITY @ 300 DEG K= 2.4X10+13; ELECTRON DIFFUSION CONSTANT @ 300 DEG K= 100
Record name GERMANIUM
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Vapor Pressure

0 mm Hg @ 25 °C
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Impurities

Impurities: Boron and Silicon
Record name GERMANIUM
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Color/Form

GRAYISH-WHITE, LUSTROUS, BRITTLE METALLOID; DIAMOND-CUBIC STRUCTURE WHEN CRYSTALLINE

CAS No.

7440-56-4, 7782-65-2, 13572-99-1, 33272-98-9
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Melting Point

937.2 °C, Heat of fusion at melting point = 3.18X10+7 J/kmol.
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Germanium in Semiconductor Physics and Electronics

Fundamental Semiconductor Properties of Germanium

This compound is a semiconductor material with a diamond-like crystal structure. Its fundamental semiconductor properties, such as bandgap energy, carrier mobility, and intrinsic carrier concentration, are crucial to its applications in electronic devices. At room temperature (300 K), this compound has a bandgap energy of approximately 0.66 eV. This relatively small bandgap allows for higher conductivity at lower temperatures compared to silicon, which has a bandgap of about 1.1 eV. However, this also means this compound's performance can degrade at higher temperatures due to increased intrinsic carrier concentration.

The electrical conductivity of a semiconductor is proportional to the product of the carrier concentration and carrier mobility. This compound exhibits favorable carrier mobilities, which are key to its use in high-speed electronics.

Electron and Hole Mobility Enhancements

One of the most notable properties of this compound is its high carrier mobility, particularly for holes. This compound has significantly higher electron and hole mobilities compared to silicon. At room temperature, the electron mobility in this compound is around 4,000 cm²/V⋅s, while the hole mobility is approximately 2,000 cm²/V⋅s. In contrast, silicon has electron mobility of the order of 1,000 cm²/V⋅s and hole mobility around 450 cm²/V⋅s. This superior mobility in this compound allows for faster electron and hole movement under an electric field, enabling faster switching speeds and enhanced performance in electronic devices like transistors. Research indicates that this compound exhibits a hole mobility approximately four times higher and an electron mobility about twice that of silicon, making it attractive for high-speed, low-power MOSFETs.

Efforts to further enhance carrier mobility in this compound often involve strain engineering, which modifies the material's band structure.

Here's a comparison of typical carrier mobilities for this compound and Silicon at room temperature:

SemiconductorElectron Mobility (cm²/V⋅s)Hole Mobility (cm²/V⋅s)
This compound (Ge)~4000~2000
Silicon (Si)~1000~450

Note: Mobility values can vary depending on doping concentration, temperature, and crystal quality.

Bandgap Engineering and Strain Effects

While bulk this compound is an indirect bandgap semiconductor, its band structure can be engineered, particularly through the application of strain or alloying, to alter its electrical and optical properties. Bandgap engineering is crucial for tailoring semiconductor materials for specific applications, such as optoelectronics.

Semiconductors have either a direct or an indirect bandgap. This refers to the relationship between the minimum energy in the conduction band and the maximum energy in the valence band in momentum space. In a direct bandgap material, these minima and maxima occur at the same momentum, allowing electrons and holes to recombine directly and efficiently emit photons. In an indirect bandgap material like bulk this compound, the conduction band minimum and valence band maximum occur at different momenta, requiring the assistance of a phonon (lattice vibration) for recombination. This makes indirect bandgap materials inefficient light emitters.

Bulk this compound has an indirect bandgap of approximately 0.66 eV at the L-valley, while its direct bandgap at the Γ-valley is slightly higher, around 0.80 eV at 300 K. The small energy difference (around 140 meV) between the direct and indirect valleys makes this compound a promising candidate for bandgap engineering to enhance direct bandgap transitions.

Applying tensile strain to this compound can modify its band structure, effectively lowering the energy of the direct Γ-valley relative to the indirect L-valleys. Theoretical studies and experimental results have shown that sufficient tensile strain can transform this compound into a direct bandgap material. For (001) oriented this compound, biaxial tensile strain causes both the direct (Γ) and indirect (L) bandgaps to shrink, but the direct gap shrinks faster. Calculations suggest that a biaxial tensile strain of around 2% to 2.91% is sufficient to make (001) this compound a direct bandgap semiconductor. Uniaxial tensile strain along certain directions, such as <100>, can also induce a direct bandgap transition.

Tensile strain can be introduced in this compound through various methods, including epitaxial growth on lattice-mismatched substrates (like InGaAs or SiGeSn templates, although the latter is challenging) or by utilizing the difference in thermal expansion coefficients between Ge and Si in Ge-on-insulator (GOI) structures followed by annealing processes. Microbridge structures fabricated on GOI substrates have been used to achieve biaxial tensile strains, leading to enhanced direct bandgap photoluminescence.

Direct vs. Indirect Bandgap Considerations

This compound-Silicon (Ge-Si) Heterostructures

This compound-Silicon (SiGe) alloys are semiconductor materials formed by combining silicon and this compound in varying molar ratios (Si₁₋ₓGeₓ). These alloys offer tunable properties between those of pure silicon and pure this compound, making them highly versatile in semiconductor device design. SiGe alloys have attracted significant interest in semiconductor research due to their unique structural and beneficial physical characteristics. The lattice constant of this compound is approximately 4.2% larger than that of silicon, leading to strain in SiGe alloys and heterostructures, which can be exploited for bandgap and mobility engineering.

SiGe heterostructures, which involve layering SiGe alloys with different compositions or layering SiGe with pure Si or Ge, are widely used in advanced semiconductor devices. These structures allow for the creation of heterojunctions, interfaces between two different semiconductor materials, which can confine charge carriers and enhance device performance.

Monolithic Integration with Silicon Microelectronics

One of the most significant advantages of this compound and SiGe alloys is their compatibility with existing silicon-based microelectronics manufacturing processes, enabling monolithic integration. Monolithic integration refers to the fabrication of different components, such as electronic and photonic devices, on a single substrate. This compatibility allows engineers to leverage the mature silicon manufacturing infrastructure, reducing development time and costs.

SiGe alloys have been successfully integrated into complementary metal-oxide-semiconductor (CMOS) technology, which is the dominant technology for fabricating integrated circuits. SiGe heterojunction bipolar transistors (HBTs) were an early success, improving transistor performance with faster switching times and reduced power consumption. More recently, SiGe is used as a strain-inducing layer or as the channel material in CMOS transistors to enhance carrier mobility.

Integrating this compound directly onto silicon substrates faces challenges primarily due to the lattice mismatch between the two materials, which can lead to the formation of defects. However, techniques like the growth of graded SiGe buffer layers or the use of Ge-on-insulator (GOI) substrates have been developed to mitigate these issues and enable the fabrication of high-quality this compound layers on silicon. This monolithic integration of this compound and SiGe with silicon microelectronics is crucial for developing high-performance, energy-efficient, and multi-functional integrated circuits, including those combining electronic and photonic functionalities on a single chip.

Quantum Confinement Effects in Heterostructures

Quantum confinement effects become prominent when semiconductor materials are structured at the nanoscale, leading to altered electronic and optical properties. In this compound-based heterostructures, such as quantum wells and quantum dots, carriers (electrons and holes) are confined in dimensions comparable to their de Broglie wavelength. This confinement leads to the quantization of energy levels, significantly impacting the material's electrical and optical behavior. brown.eduqutech.nl

This compound quantum dots (Ge QDs) embedded in a silicon-compatible dielectric matrix are being explored for advanced optoelectronic devices like photodetectors. brown.edu These devices exploit quantum confinement to enhance photodetection across a broad spectral range, including visible and near-infrared wavelengths, such as telecom bands. brown.edu Research has demonstrated Ge QD photodetectors with high internal quantum efficiencies, rapid response times, and extended spectral coverage. brown.edu

This compound-silicon (Ge/Si) and strained this compound (Ge/SiGe) heterostructures are also being investigated for quantum technology applications, including quantum computing based on spins. utwente.nlqutech.nl Quantum confined holes in this compound are considered a compelling platform for spin qubits due to this compound's high hole mobility, large and tunable g-factors, and spin-orbit interaction energies. utwente.nl These properties are crucial for fast, all-electrical spin-qubit control. utwente.nl Quantum dot arrays have been demonstrated in Ge/SiGe heterostructures, showing the potential for scaling up quantum systems. qutech.nlaip.org

Defect Engineering in this compound and Ge-Si Systems

Defects at semiconductor surfaces and interfaces can significantly degrade device performance by trapping and recombining charge carriers. atomiclimits.comaip.org Defect engineering, which involves controlling the type, density, and location of defects, is crucial for optimizing the performance of this compound and this compound-silicon (Ge-Si) based devices. atomiclimits.comaip.org

Passivation is a key technique in defect engineering aimed at minimizing the influence of electrically active defects at the semiconductor surface. atomiclimits.comaip.org This often involves the deposition of passivation layers, surface treatments, and/or interlayers. aip.org However, passivating this compound is more challenging than silicon due to the highly defective and unstable nature of this compound's native oxide (this compound dioxide, GeO₂). atomiclimits.comfishersci.no This challenge partly contributed to silicon becoming the preferred material for transistors. atomiclimits.com

Research into this compound passivation explores various approaches to reduce the density of interface states (Dit), which represent the density of defects at the semiconductor interface. atomiclimits.comacs.org A lower Dit generally indicates reduced surface recombination and improved passivation. atomiclimits.com Studies have investigated this compound oxynitride (GeOxNy) films as passivation layers for Ge-based devices and high-purity this compound (HPGe) detectors, showing effectiveness in reducing interface defects and improving energy resolution. acs.org The orientation of the this compound surface can also affect oxidation and the effectiveness of passivation layers like graphene. osti.gov

Unlike in silicon, where hydrogen can effectively passivate dangling bond defects, hydrogen in this compound behaves differently and may not effectively passivate these defects. aip.org Dangling bond defects at a Ge/oxide interface can lead to a negative fixed charge, impacting transistor performance. aip.org

Advanced this compound-Based Electronic Devices

This compound's favorable electrical properties, such as high carrier mobility, make it suitable for advanced electronic devices, particularly in applications requiring high speed and performance. utwente.nlsamaterials.comwaferworld.com

High-Speed and High-Frequency Transistors

This compound is a promising material for high-speed and high-frequency transistors due to its high electron and hole mobilities, which are higher than those of silicon. utwente.nlsamaterials.comwaferworld.com This allows for faster switching speeds and potentially lower power consumption. samaterials.com

Silicon-germanium (SiGe) alloys are commonly used in integrated circuits for heterojunction bipolar transistors (HBTs) and as strain-inducing layers for CMOS transistors. wikipedia.org SiGe HBTs offer higher forward gain and lower reverse gain compared to traditional homojunction bipolar transistors, leading to better low-current and high-frequency performance. wikipedia.org SiGe technology has been integrated into mainstream manufacturing, enabling mixed-signal and analog circuit design. wikipedia.org

This compound-on-insulator (GeOI) technology, analogous to silicon-on-insulator (SOI), is being explored to increase transistor speed by straining the crystal lattice, resulting in improved carrier mobility and higher drive currents. waferworld.comwikipedia.org Ge channel MOSFETs have shown good performance, although challenges remain, particularly for p-channel devices. aip.org this compound-on-silicon (Ge-on-Si) FinFETs are also being developed as a promising candidate for future low-power technologies, leveraging existing silicon fabrication processes. aip.org

While early this compound transistors had limitations in speed compared to later silicon devices, advancements in fabrication techniques have led to high-frequency this compound and SiGe transistors capable of operating at gigahertz frequencies. stackexchange.comnxp.com

Diodes and Rectifiers

This compound's semiconductor properties make it suitable for diodes and rectifiers, which are fundamental electronic components. samaterials.comgreensofttech.comwaferworld.com this compound diodes were among the first semiconductor devices developed and were used in applications like radar pulse detection during World War II. wikipedia.org

This compound p-n junctions can be formed to create diodes. This compound's lower bandgap (0.66 eV) compared to silicon (1.12 eV) results in a lower forward voltage drop, which can be advantageous in certain low-voltage applications. samaterials.comresearchgate.net

Schottky diodes, which are metal-semiconductor junctions, can also be fabricated using this compound. researchgate.netmdpi.comdbc.wroc.pl this compound-based Schottky diodes are used in high-speed applications, including rectifier circuits for wireless power transfer. researchgate.netmdpi.com Reducing the series resistance of Ge Schottky diodes can improve rectification efficiency. researchgate.net Research is ongoing to address issues like Fermi-level pinning, which can affect the performance of Ge-based Schottky diodes, by using interlayers such as carbon paste. mdpi.com

Integrated Circuits and Modules

This compound and silicon-germanium alloys play a role in the development of integrated circuits (ICs) and electronic modules. greensofttech.comwaferworld.comwaferworld.com SiGe is widely used in high-speed ICs and wireless communication devices, benefiting from its high-speed properties and compatibility with silicon manufacturing processes. wikipedia.orgwaferworld.comsfa-oxford.com

The heterogeneous integration of this compound on silicon within conventional CMOS processes is a key development, bypassing the need for expensive this compound substrates. utwente.nl This allows for the incorporation of this compound's advantages into existing silicon-based manufacturing infrastructure. utwente.nlstanford.edu this compound-on-silicon technology is being explored for integrated photonic circuits, enabling components like photodetectors and potentially lasers and modulators operating at optical communication wavelengths. ansys.comspiedigitallibrary.org

While silicon dominates the IC market, this compound's unique properties ensure its continued use in specialized high-speed and high-frequency ICs and modules. greensofttech.comsfa-oxford.com Early this compound integrated circuits were developed, although they had limitations compared to later silicon ICs. stackexchange.com Modern efforts focus on integrating this compound selectively for performance enhancement in specific parts of complex circuits. aip.orgwaferworld.com this compound is found in various electronic components beyond discrete transistors and diodes, including modules and printed circuit boards (PCBs), where it contributes to specific circuitry or signal processing tasks. greensofttech.com

Germanium in Optoelectronics and Photonics

Infrared Optics Applications

Germanium is extensively utilized in infrared optics due to its low absorption in this spectral region. htopticstech.comsinoptix.eunonicustomoptics.comspiedigitallibrary.org It is a material of choice for components like lenses, windows, prisms, and beam splitters in systems operating within the infrared range. htopticstech.com

Transmittance in Mid-Infrared Band

A key property of this compound for infrared optics is its excellent transmission in the mid-infrared (MIR) band. This compound exhibits high infrared transmittance in the 2 to 14 µm wavelength range, covering both the mid-wave infrared (MWIR, 3-5 µm) and long-wave infrared (LWIR, 8-12 µm) atmospheric windows. uqgoptics.comsinoptix.eunonicustomoptics.commokoptics.comtydexoptics.com This broad transparency makes it ideal for applications such as thermal imaging, thermal cameras, and infrared spectroscopy. uqgoptics.comsinoptix.eunonicustomoptics.commokoptics.comsot.com.sg The transmission properties of this compound can be affected by temperature, with significant degradation starting around 100°C. uqgoptics.com Anti-reflective coatings, such as diamond-like carbon (DLC), are often applied to this compound optics to enhance transmission and provide protection. sinoptix.eumokoptics.com

Here is a summary of this compound's transmission properties in the infrared:

PropertyValue/RangeRelevant IR Band
Transmission Range2 - 14 µm nonicustomoptics.commokoptics.comMWIR, LWIR
High TransmittanceIn 2 - 14 µm band mokoptics.comMWIR, LWIR
Temperature SensitivityDegradation > 100°C uqgoptics.com-

Infrared Detectors and Imaging Systems

This compound plays a crucial role in the fabrication of infrared detectors and imaging systems. uqgoptics.comsinoptix.eusot.com.sgbrown.eduamericanelements.com Its ability to efficiently capture and transmit infrared radiation allows these systems to convert heat signatures into detailed thermal images, even in low-visibility conditions like darkness, smoke, or fog. sot.com.sg this compound lenses are commonly used in thermal imaging cameras and night vision objectives to focus infrared light onto the detector, enhancing signal strength and resolution. sinoptix.eunonicustomoptics.comsot.com.sg High-purity this compound detectors are also used in applications requiring sensitivity to ionizing radiation, such as gamma spectroscopy. sot.com.sg

This compound-Based Photodetectors

This compound-based photodetectors are essential components in optical communication systems and integrated photonic circuits due to this compound's strong absorption in the C-band (around 1550 nm) and its compatibility with CMOS technology. samaterials.comthorlabs.comresearchgate.netspiedigitallibrary.organsys.com These photodetectors convert optical signals into electrical signals. researchgate.net

Quantum Dot Photodetectors

This compound quantum dot (Ge QD) photodetectors are a class of optoelectronic devices that leverage quantum confinement effects in Ge QDs to improve photodetection across a broad spectral range. aip.orgbrown.edu These detectors offer advantages over traditional bulk this compound and silicon-based detectors. brown.edu Ge QDs embedded in a dielectric matrix, such as SiO₂, are particularly interesting due to their spectral tunability and ease of integration into standard CMOS processes. aip.orgbrown.edubrown.edu

High Internal Quantum Efficiency (IQE)

This compound quantum dot photodetectors have demonstrated remarkably high internal quantum efficiency (IQE). aip.orgbrown.edubrown.eduaip.org Many Ge QD photodetectors exhibit IQEs well above 100%, with some reports exceeding 2000% or even 10⁵% under specific conditions, attributed to mechanisms like charge trapping and photoconductive gain. aip.orgbrown.edubrown.eduaip.org For instance, a device with a 25-nm-thick active layer showed an IQE approaching ~2000% over a spectral range of 500-800 nm under a reverse bias of -4 V. aip.org Another study on an ultrathin (13 nm) Ge QD layer reported IQE higher than 10⁵% at 150 K under low light conditions at both 640 nm and 1550 nm. aip.orgbrown.edu Even at room temperature, Ge QD photodetectors fabricated on Ge substrates have shown IQE values of 313% at 1550 nm. aip.orgaip.orgresearchgate.net

Here's a summary of reported IQE values for Ge QD photodetectors:

Active Layer ThicknessSubstrateTemperatureWavelength(s)Incident PowerInternal Quantum Efficiency (IQE)Source
25 nm-Room Temp500-800 nm-~2000% at -4 V bias aip.org
13 nmGe150 K640 nm, 1550 nm<30 nW>10⁵% aip.orgbrown.edu
-GeRoom Temp1550 nm-313% aip.orgresearchgate.net
-SiRoom Temp400-1100 nm12 μW (at 640 nm)up to 700% x-mol.net
-Si100 K640 nm10 nW>22000% x-mol.net
-Ge50 K1550 nm10 nW>60000% x-mol.net
Broadband Spectral Response (Visible to NIR)

This compound quantum dot photodetectors are known for their broadband spectral response, extending from the visible to the near-infrared (NIR) wavelengths. aip.orgbrown.eduaip.orgaip.orgresearchgate.netx-mol.netmdpi.comspiedigitallibrary.org This broad detection range makes them suitable for diverse applications, including optical communication, imaging, and sensing. brown.eduaip.org Ge QD photodetectors fabricated on Ge substrates have demonstrated photoresponse in the 400–1550 nm range, encompassing visible to telecom wavelengths. aip.orgaip.orgresearchgate.net Devices based on Ge QDs embedded in a SiO₂ matrix on Si substrates have shown responsivity in the 400-1100 nm range. aip.orgx-mol.net The spectral tunability of Ge QDs contributes to their ability to detect light across this wide spectrum. aip.orgbrown.edu

Here's a summary of the broadband spectral response of Ge QD photodetectors:

SubstrateActive MaterialSpectral Response RangeRelevant Wavelengths CoveredSource
GeGe Quantum Dots400 – 1550 nm aip.orgaip.orgresearchgate.netVisible, Near-Infrared, Telecom aip.orgaip.orgresearchgate.net
SiGe Quantum Dots in SiO₂ matrix400 – 1100 nm aip.orgx-mol.netVisible, Near-Infrared aip.orgx-mol.net
SiZnO NWs/Ge Quantum Dots hybrid250 – 1550 nm mdpi.comUV, Visible, Near-Infrared, Telecom mdpi.com
-Graphene-Germanium Quantum DotsVisible to Infrared spiedigitallibrary.orgVisible, Infrared spiedigitallibrary.org
CMOS Compatibility

A key advantage of this compound in optoelectronics is its compatibility with standard silicon CMOS fabrication processes. This compatibility allows for the monolithic integration of this compound-based photonic devices onto silicon chips, paving the way for compact, low-cost, and low-power optoelectronic systems. This compound epitaxy can be inserted into the CMOS process flow, and this compound photodetectors can share the same metal contacting process with transistors. This integration is crucial for developing next-generation optical interconnects and other on-chip photonic systems.

Avalanche Photodetectors (APDs)

This compound-based avalanche photodetectors (APDs) are widely used for high-sensitivity light detection, particularly in the near-infrared band. Ge-on-Si APDs leverage the excellent near-infrared light absorption of this compound and the superior avalanche multiplication characteristics of silicon. These devices offer higher sensitivity compared to traditional PIN detectors, which is beneficial for the link budget in silicon photonics interconnects.

Research on Ge-based APDs focuses on achieving low bias voltages for better integration with CMOS electronics and reducing dark current, which can degrade device sensitivity and increase energy consumption. Novel architectures, such as three-terminal Ge-on-Si APDs, are being explored to reduce dark current caused by lattice defects at the Ge/Si interface. Experimental results on Ge APDs fabricated with CMOS-compatible processes have demonstrated high responsivity and low dark current density. For instance, a p-i-n-i-n type Ge APD achieved a primary responsivity of 1.1 A/W at a bias voltage of 2 V and a dark current density of 6.1 × 10⁻¹¹ A/μm². Another compact Ge waveguide photodiode integrated in a CMOS-compatible silicon photonics process flow demonstrated a 3 dB cutoff frequency of 45 GHz, a responsivity of 0.8 A/W, and a dark current of 3 nA.

This compound in Optical Communications

This compound plays a significant role in optical communications, primarily through its use in optical fibers, chip-scale optical interconnects, and light emission and modulation technologies.

This compound-Doped Optical Fibers

A major application of this compound globally is in fiber-optic systems. This compound is added as a doping agent to the pure silica (B1680970) glass core of optical fibers, typically in the form of this compound dioxide (GeO₂). This doping increases the refractive index of the fiber core, which helps to minimize signal loss over long distances and improves the quality of data transmission by reducing chromatic dispersion. Highly this compound-doped fibers are also used in the fabrication of Fiber Bragg Gratings (FBGs) for various sensing applications, including temperature and strain sensing.

Chip-Scale Optical Interconnects

This compound's compatibility with silicon makes it a promising material for developing chip-scale optical interconnects. Integrating this compound-based photonic devices onto silicon chips allows for high-speed data transmission with reduced power consumption and increased data density compared to electrical interconnects. This compound quantum dot photodetectors, for example, offer CMOS compatibility and can be fabricated on both silicon and this compound substrates, making them viable for large-scale integration in optoelectronic circuits for optical interconnects.

Light Emission and Modulation

While silicon and this compound are indirect bandgap semiconductors, which makes them inefficient light emitters compared to direct bandgap III-V materials, research is ongoing to enhance this compound's light emission properties for integrated photonics. The direct bandgap of this compound is only slightly higher in energy than its indirect bandgap, and applying tensile strain or incorporating tin can effectively lower the direct bandgap, potentially transforming this compound into a direct bandgap semiconductor.

This compound quantum wells incorporated between silicon-germanium (SiGe) barriers show a strong electro-absorption mechanism known as the quantum-confined Stark effect (QCSE) at telecommunication wavelengths, making them suitable for optical modulators. Researchers have also demonstrated ultrafast multivalley optical switching in this compound, which could lead to advancements in high-speed computing and communications by enabling broadband optical modulation. Efforts to enhance light emission include applying tensile strain to this compound-on-insulator layers, resulting in significantly increased photoluminescence. Defect engineering, such as introducing split-interstitial defects, is another approach being investigated to open up direct bandgap transmission paths and enhance light emission in this compound.

This compound in Solar Cell Technology

This compound plays a crucial role in high-efficiency solar cell technology, particularly in multijunction photovoltaics.

Multijunction solar cells using this compound substrates can achieve significantly higher power conversion efficiencies than single-junction cells by stacking layers of different semiconductor materials, each optimized to absorb a specific range of wavelengths. These high-efficiency this compound-based solar cells are particularly important for space-based applications due to their high energy conversion efficiency, strength at minimal size, and resistance to radiation damage.

Research is also exploring the use of this compound in lead-free perovskite solar cells as an absorber material, with simulated efficiencies reaching notable percentages. For example, simulations of Ge-based perovskite solar cells have shown power conversion efficiencies of up to 14.83%. Mixed cation tin-germanium perovskite solar cells have also been simulated with potential efficiencies exceeding 31%.

Challenges in the widespread adoption of this compound-based solar cells include the higher cost and lower availability of this compound compared to silicon. However, the potential for higher efficiencies and improved performance in specific applications continues to drive research and development in this area, including efforts to improve the recycling of this compound substrates.

PropertyValueSource
Refractive Index (Infrared)~4.0
Transmission Range (Infrared)2-14 µm
Bandgap0.66 eV (indirect)
Density5.323 g/cm³
Melting Point938.2 °C
Thermal Conductivity59.8 W m⁻¹ K⁻¹ at 273 K
Application AreaKey this compound RoleBenefits
Optical FibersDoping agent (GeO₂) to increase refractive index and reduce signal loss.Minimizing signal loss, improving data quality.
Avalanche PhotodetectorsAbsorption layer in the near-infrared.High sensitivity, compatibility with silicon photonics.
Chip-Scale InterconnectsEnabling integrated photonic devices on silicon chips.High-speed data transmission, reduced power consumption, increased data density.
Light Emission/ModulationQuantum wells for electro-absorption (QCSE), potential for direct bandgap emission.Optical modulation, potential for on-chip light sources.
Multijunction Solar CellsSubstrate or absorber layer.Absorption of infrared light, higher overall conversion efficiency, radiation resistance (space).
Perovskite Solar CellsAbsorber material (in lead-free variants).Potential for high efficiency in sustainable solar cells.

Substrate Material for Multi-Junction Solar Cells

Triple-junction solar cells commonly utilize this compound as the base layer, with layers of III-V compound semiconductors such as indium gallium phosphide (B1233454) (InGaP) and gallium arsenide (GaAs) grown epitaxially on the this compound wafer using techniques like metal-organic vapor deposition (MOCVD) umicore.comwikipedia.orgamericanelements.com. This stacked structure allows each junction to convert a different part of the light spectrum into electricity, leading to significantly higher conversion efficiencies umicore.comumicore.com. Efficiencies above 30% have been demonstrated for triple-junction cells under AM0 spectrum conditions, relevant for space applications umicore.com.

Compared to silicon-based solar cells, this compound-based multi-junction cells offer advantages such as higher energy conversion efficiency and enhanced resistance to cosmic radiation, which can extend their lifespan umicore.com. This compound's temperature stability is also a beneficial property csfusion.org.

The development of thin this compound-based substrates is an area of ongoing research, with efforts focused on creating substrates suitable for high-voltage integrated multi-junction solar cell modules esa.int. This involves techniques like bonding this compound substrates to surrogate carriers, thinning the this compound layer, and performing MOCVD growth of materials like GaAs on the thinned this compound layer esa.int.

While this compound substrates offer significant performance benefits, particularly in achieving high efficiencies, their manufacturing at wafer scale can present economic challenges due to higher costs compared to silicon csfusion.org. Despite this, this compound remains a critical component in high-performance multi-junction solar cell technology, especially for demanding applications like space missions umicore.comumicore.com.

This compound Quantum Dots in Photovoltaics

This compound quantum dots (Ge QDs) are being explored for their potential to enhance the performance of photovoltaic devices, particularly in the context of next-generation solar cells. Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, including a tunable absorption spectrum based on their size researchgate.net.

The incorporation of Ge QDs into solar cell structures aims to improve light absorption and enhance the efficiency of charge carrier generation and transport researchgate.net. This compound's high optical absorption and small band gap provide parameters that can be optimized in quantum dot solar cells researchgate.net. Ge QDs can absorb light in the visible and near-infrared (NIR) range, potentially broadening the absorption range of solar cells scientific.netresearchgate.net.

Research has investigated the use of Ge QDs in various solar cell architectures. One approach involves sensitizing mesoporous titanium dioxide (TiO₂) films with Ge QDs to create quantum dot sensitized solar cells (QDSSCs) scientific.netresearchgate.net. Techniques like sputtering, laser ablation, and sol-gel methods can be used to tailor the size of Ge QDs within the TiO₂ matrix scientific.netresearchgate.net. Studies have shown that embedding Ge QDs in a TiO₂ matrix can lead to improved solar cell performance scientific.net.

Hybrid structures combining Ge QDs with silicon nanowires have also been investigated to improve light scattering and photon absorption bibliotekanauki.pl. Such configurations have demonstrated significant improvements in efficiency and short-circuit current density bibliotekanauki.pl.

Despite these challenges, research continues into optimizing the fabrication and integration of Ge QDs in photovoltaic devices to leverage their unique optical properties for improved solar energy conversion.

Germanium in Quantum Technologies

Germanium Spin Qubits

This compound spin qubits, particularly those based on holes, have rapidly become a highly advanced platform in semiconductor quantum technology. qt.eueuropa.eu Within five years of development, they are established as a promising candidate for large-scale quantum computing. qt.eueuropa.eu this compound's electronic structure and large, tunable spin-orbit coupling make it a suitable material for constructing hole-based quantum devices. nih.gov

Fabrication and Control of this compound Quantum Dots

Holes confined in quantum dots have garnered significant interest for their potential as spin qubits. nih.govresearchgate.net Researchers have demonstrated the fabrication and two-axis control of a spin 3/2 qubit in natural this compound using a hut wire double quantum dot device. nih.govresearchgate.net The Pauli spin blockade principle has been utilized to demonstrate electric dipole spin resonance by applying a radio frequency electric field to an electrode defining the double quantum dot. nih.govresearchgate.net Coherent hole spin oscillations with Rabi frequencies reaching 140 MHz and dephasing times of 130 ns have been measured. nih.govresearchgate.net this compound hut wires, monolithically grown on Silicon, have a triangular cross-section and holes localized in them are of almost pure heavy-hole character, making them an appealing system for hosting hole qubits with long dephasing times. nih.govresearchgate.net Qubit control in this compound hole qubits can be achieved electrically using the intrinsic spin-orbit interaction. qutube.nl This interaction induces different quantization axes in each quantum dot in this compound. qutube.nl Qubit rotations can be implemented by shuttling between two quantum dots. qutube.nl

Scalability of this compound Qubit Platforms

Semiconducting qubit platforms, including this compound qubits, are considered the only ones thus far shown to be scalable in the race towards a fault-tolerant quantum computer. tudelft.nl this compound spin qubits are seen as a solution to the scalability challenge in quantum computing due to their high quality, small footprint, and seamless integration into existing semiconductor manufacturing processes. groovequantum.com The execution of four-qubit algorithms and the demonstration of scalable control with a 16-quantum dot array underpin this compound's potential for large-scale quantum computers. qt.eueuropa.eu Projects like IGNITE aim to demonstrate that this compound is a compelling platform for quantum computations by building quantum processors with more than 1,000 qubits. qt.eueuropa.eu this compound's low effective mass for holes, compared to electrons in Silicon, allows for larger qubits (50-100 nm), and its dominant isotopes having no nuclear spin contribute to longer coherence lifetimes, unlike Gallium and Arsenic. qutube.nl Variability in this compound/Silicon-Germanium heterostructures is smaller than in Silicon MOS devices, although it still affects individual qubit properties. researchgate.net A novel gate layout for this compound/Silicon-Germanium based processors has been proposed to mitigate variability issues. researchgate.net Researchers have demonstrated the scalability of this compound spin qubits in two dimensions by successfully operating a 2D grid of semiconductor qubits. groovequantum.com

Integration with Semiconductor Manufacturing Processes

This compound is a standard semiconductor manufacturing material, and this compound qubits are the only semiconductor qubits defined exclusively by transistor-based structures, which is highly promising for scalability and adoption by leading semiconductor technology. qt.eu this compound qubits integrate seamlessly into existing semiconductor manufacturing processes. groovequantum.com Compared to this compound/Silicon-Germanium heterostructures grown on Silicon substrates, this compound-MOSFETs offer superior compatibility with industrial manufacturing techniques, including a larger thermal budget and improved electrostatic control due to charge carriers being closer to the gate electrodes. era-learn.eu Not relying on heterostructures can also reduce local alloy and strain fluctuations that impair device homogeneity. era-learn.eu All-electrical control of spin qubits in this compound, without the need for microscopic structures, facilitates integration. utwente.nl this compound's compatibility with CMOS industry and its suitability as a host for spin-based qubits further support its integration potential. qutech.nl

Quantum Circuit Development

Significant experimental results in this compound quantum technology include the demonstration of electrically driven universal quantum gate sets with spin qubits in quantum dots and superconductor-semiconductor devices for hybrid quantum systems. utwente.nlresearchgate.netarxiv.org

Multi-Qubit Systems and Array Operation

Researchers have successfully controlled a four-qubit system using eight this compound quantum dots, advancing semiconductor-based quantum computing. thequantuminsider.comhpcwire.com This involved constructing a 2x4 quantum dot array where eight interacting spins encode four qubits. thequantuminsider.comhpcwire.com High-fidelity control was achieved through gate electrodes, demonstrating precise manipulation of qubit states and efficient quantum information transfer. thequantuminsider.com The ability to transfer entanglement between non-adjacent qubits is a crucial capability for quantum networks and quantum error correction. thequantuminsider.com The IGNITE project consortium has already operated 16-quantum dot systems. qutech.nl A multiscale simulation method has been developed to model a quantum dot array of this compound holes for quantum computing, guiding the development of an analytical model of tunnel coupling between neighboring hole QDs. arxiv.org

Universal Quantum Gate Sets

Researchers have implemented universal single-qubit and two-qubit gates in this compound, an essential requirement for building more complex quantum circuits. thequantuminsider.com Their approach utilized SWAP-style two-qubit gates, achieving high gate fidelities, with single-qubit operations reaching above 99.49% accuracy. thequantuminsider.com These results indicate that singlet-triplet qubits in this compound can be manipulated with high precision, making them strong candidates for scalable quantum architectures. thequantuminsider.com One- and two-qubit gates are universal for quantum computation, and the interactions described in this compound systems are sufficient to operate a complete quantum computer. aps.org this compound qubits are the only semiconductor qubits that have enabled the demonstration of a universal quantum gate set defined exclusively by transistor-based structures. qt.eu

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6326954
This compound(IV) oxide14796
This compound dibromide6327224
This compound n-butoxide16701021
Silicon-Germanium-

Note: Silicon-Germanium (SiGe) is a solid solution, not a distinct compound with a single PubChem CID. CIDs exist for specific SiGe alloys or related compounds, but not for the general solid solution.

Data Tables

Research FindingKey Metric(s)Result(s)Source
This compound hole spin qubit controlRabi Frequencies, Dephasing Times (T2)Up to 140 MHz, 130 ns nih.govresearchgate.net
This compound single-qubit gate fidelityFidelity>99.99% groovequantum.com
This compound two-qubit gate fidelityFidelity>99% groovequantum.com
This compound singlet-triplet single-qubit fidelityFidelity>99.49% thequantuminsider.com
This compound two-qubit gate operation time (hole spins)Operation time<10 ns arxiv.org
Entanglement transfer (4-qubit system)Bell state fidelity (between 1st and 4th qubit)75% hpcwire.com
This compound/Silicon-Germanium charge noiseCharge noiseBelow 2 µeV/√Hz arxiv.org
This compound/Silicon-Germanium spin relaxation timeT1Over 1 s arxiv.org
This compound/Silicon-Germanium coherence timeT21 µs arxiv.org
This compound/Silicon-Germanium coherence timeT2 Hahn echo50 µs arxiv.org
This compound/Silicon-Germanium Rabi frequenciesRabi frequenciesUp to 5 MHz arxiv.org

Atomic-Scale Quantum Science in this compound

Atomic-scale quantum science in this compound focuses on leveraging precise control over individual atoms to create scalable quantum devices. wikipedia.orgamericanelements.com Spin states in semiconductors, particularly donor atoms, are considered highly stable and noise-resistant qubits, making them compelling candidates for scalable quantum computing. wikipedia.orgamericanelements.comamericanelements.com Research in this area aims to develop next-generation quantum devices by employing atomic-precision fabrication techniques in this compound, a material well-suited to overcome current scalability challenges. wikipedia.orgamericanelements.com

Precision Placement of Donor Atoms

Precise positioning of individual donor atoms within semiconductors is a critical aspect of fabricating atomic-scale quantum devices. This is often achieved using techniques such as scanning tunnelling microscopy (STM). americanelements.com While significant research has focused on phosphorus donors in silicon, there is growing interest in utilizing other impurity species like arsenic and antimony in this compound for enhanced scalability and higher-dimensional spin systems. americanelements.com The goal is to deterministically place a large number of dopants to build complex quantum circuits. This compound-based platforms with donor atoms like phosphorus may offer advantages over silicon in the implementation of donor-based quantum processor architectures. The intrinsic features of the this compound band structure can allow for a speedup of selective single-qubit gates and relax the precision needed for robust two-qubit gates due to larger exchange coupling between neighboring donors.

Two-, One-, and Zero-Dimensional Quantum Devices

This compound is being explored for the fabrication of quantum devices with reduced dimensionality, including two-, one-, and zero-dimensional structures. wikipedia.orgamericanelements.com These low-dimensional systems exhibit quantum confinement effects that are crucial for their application in quantum technologies.

Two-Dimensional (2D) Quantum Devices: 2D this compound structures, such as quantum wells and delta-layers, are being investigated for developing quantum devices. Planar this compound quantum wells embedded in SiGe heterostructures have demonstrated suitable electrical properties for the development of Josephson junctions towards gatemon qubits. Researchers have also realized two-dimensional quantum dot arrays in this compound/silicon-germanium (Ge/SiGe) heterostructures. These arrays, including configurations with shared gate electrode voltages, are being explored for scalable quantum computing architectures. Recent work has demonstrated a two-dimensional 10-spin qubit array in this compound, showcasing high-fidelity control and coupling between qubits. Theoretical studies also analyze the quantum states of 2D this compound structures.

One-Dimensional (1D) Quantum Devices: this compound nanowires are a prominent example of 1D this compound quantum devices. Holes in this compound nanowires are considered a promising platform for spin-qubit-based quantum computing due to their strong spin-orbit interaction and low susceptibility to hyperfine interaction. Selective area growth techniques are being developed to synthesize and organize this compound nanowires and their networks on silicon substrates, which is a scalable approach for realizing spin qubits. Germanene nanoribbons, atomically thin layers of this compound atoms, have also been shown to exhibit one-dimensional topological insulator properties at narrow widths, with novel quantum states concentrated at the nanoribbon ends. One-dimensional hole channels and quantum point contacts were among the first proof-of-principle devices fabricated using electrostatic confinement of 2D hole gases in this compound. wikipedia.org The selective growth of high-density, well-aligned one-dimensional this compound quantum dots on nanoridge arrays has also been reported. This compound/silicon core/shell nanowires have been used to form hole charge qubits coupled to microwave photons, demonstrating a hybrid circuit quantum electrodynamics architecture.

Zero-Dimensional (0D) Quantum Devices: this compound quantum dots (QDs) are a key type of 0D quantum device being extensively studied for quantum computing. wikipedia.org These nanometre-sized microcrystallites exhibit quantum confinement in all three spatial dimensions, leading to a discrete energy spectrum. This compound quantum dots are considered a compelling platform for the construction of a quantum computer. Recent milestones include the demonstration of a four-qubit system using eight this compound quantum dots, showcasing advancements in qubit initialization, readout, and control. This compound quantum dots have also been successfully coupled to high-impedance superconducting resonators, achieving strong coupling between the quantum dots and microwave photons, which is crucial for scalable quantum technologies. Self-assembled this compound dots on patterned silicon substrates demonstrate the potential for controlled placement and uniform size in one-dimensional arrangements.

Here is a summary of low-dimensional this compound quantum device types:

Device TypeThis compound Structure ExamplesKey Characteristics / Role in Quantum Tech
Zero-Dimensional (0D) Quantum Dots (QDs), Self-assembled Ge dotsQubits based on spin or charge confinement, exhibit discrete energy levels, used in multi-qubit systems. wikipedia.org
One-Dimensional (1D) Nanowires, Germanene nanoribbons, Quantum point contacts, 1D QD arraysHost hole spin qubits with strong spin-orbit interaction, potential for scalable architectures, topological properties. wikipedia.org
Two-Dimensional (2D) Quantum Wells, Delta-layers, 2D QD arraysPlatforms for gatemon qubits and scalable qubit arrays, enable exploration of 2D quantum phenomena.

Compound/Element Names and PubChem CIDs:

NamePubChem CID
This compound6326954
Phosphorus5462309
Arsenic5359596
Antimony5354495

Germanium in Catalysis

Organogermanium Compounds in Catalysis

Organothis compound compounds, featuring at least one carbon-germanium bond, play a significant role in this compound catalysis. These compounds can exhibit diverse structures and reactivities, making them versatile catalytic species or pre-catalysts. The properties of organothis compound compounds can be tuned by varying the organic substituents and the oxidation state of the this compound center. mdpi.comrsc.orgrsc.org While organothis compound compounds have been historically considered to have low reactivity in homogeneous catalysis, recent studies have demonstrated their efficiency in specific transformations, such as gold-catalyzed C–H functionalization reactions. acs.org They have also shown potential in photo-induced radical reactions. rsc.orgrsc.org

Small Molecule Activation by this compound Compounds

Low-valent this compound compounds, particularly those in the +2 oxidation state (germylenes), have shown promising ability in the activation of small molecules. uwo.camarshallplan.atnih.govresearchgate.net This activation is often attributed to the presence of a lone pair of electrons and a vacant orbital on the this compound center, allowing them to act as both σ donors and π acceptors, mimicking the behavior of transition metals. marshallplan.at Examples of small molecules that can be activated by low-coordinated this compound compounds include dihydrogen, ammonia, and olefins. marshallplan.atresearchgate.net The ability of these compounds to activate stable chemical bonds is a crucial step towards their application in catalytic cycles. researchgate.netnih.gov

This compound as a Pre-catalyst in Organic Reactions

This compound compounds, in both +2 and +4 oxidation states, have been successfully employed as pre-catalysts in various organic reactions. chemistryviews.orgrsc.orgsemanticscholar.orgdigitellinc.com These pre-catalysts are often converted into the active catalytic species under the reaction conditions. While this compound catalysis is still considered less explored compared to other elements like tin, its application in certain transformations is gaining traction. rsc.orgsemanticscholar.org

Hydroboration of Carbonyls

Low-coordinate Ge(II) species have been reported as efficient pre-catalysts for the hydroboration of carbonyl compounds (aldehydes and ketones). chemistryviews.orgrsc.orgsemanticscholar.orgacs.orgcolab.ws This reaction involves the addition of a B-H bond across the carbon-oxygen double bond of a carbonyl, resulting in the formation of a boryl ester. colab.ws this compound(II) hydride complexes, for instance, have demonstrated high efficiency and selectivity in the hydroboration of a variety of carbonyl substrates, including sterically hindered ones, often requiring low catalyst loadings and exhibiting high turnover frequencies. acs.org Cationic Ge(II) compounds stabilized by ligands have also been shown to catalyze the hydroboration of aldehydes and ketones. nih.govmdpi.com

Hydrophosphination Reactions

This compound pre-catalysts have been developed for hydrophosphination reactions, which involve the addition of a P-H bond across unsaturated hydrocarbons like alkenes and alkynes, forming P-C bonds. chemistryviews.orgrsc.orgsemanticscholar.orgrsc.orgresearchgate.netuni-bonn.de The first example of a this compound-catalyzed hydrophosphination utilized a Ge(IV) pre-catalyst, [GeCl{N(SiMe₃)₂}₃], for the anti-Markovnikov addition of diphenylphosphine (B32561) to styrenes and internal alkynes at room temperature, yielding products in good to excellent yields. chemistryviews.orgrsc.orgsemanticscholar.org This highlights the potential of this compound in catalyzing atom-economical processes for the formation of phosphorus-carbon bonds. rsc.org

Polymerization Catalysis (e.g., PET)

This compound compounds, particularly this compound dioxide (GeO₂), are widely used as catalysts in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). chemistryviews.orgteijin-resin.comamazonaws.commdpi.comwikipedia.orgalfachemic.com this compound catalysts are known to produce PET with desirable properties, including good color and clarity. teijin-resin.commdpi.com While antimony compounds are the most commonly used catalysts for PET polymerization, this compound offers an alternative, although it is generally more expensive. teijin-resin.commdpi.com The use of this compound catalysts contributes significantly to the global consumption of this compound. amazonaws.comwikipedia.org

Here is a table summarizing some applications of this compound compounds in catalysis:

Catalytic ApplicationThis compound Species/TypeExamples of Substrates/ReactionsKey Outcome/Note
Hydroboration of CarbonylsLow-coordinate Ge(II) hydrides, Cationic Ge(II) complexesAldehydes, Ketones + Pinacolborane (HBpin)Efficient conversion, high selectivity, low catalyst loading. nih.govacs.orgcolab.wsmdpi.com
Hydrophosphination ReactionsGe(IV) pre-catalysts (e.g., [GeCl{N(SiMe₃)₂}₃])Styrenes, Internal Alkynes + DiphenylphosphineAnti-Markovnikov addition, good to excellent yields at room temperature. chemistryviews.orgrsc.orgsemanticscholar.org
Polymerization (PET)This compound dioxide (GeO₂)Ethylene glycol + Terephthalic acid/dimethyl terephthalateProduction of PET with good color and clarity. chemistryviews.orgteijin-resin.commdpi.comalfachemic.com
Small Molecule ActivationLow-valent this compound compounds (Germylenes)Activation of H₂, NH₃, olefins. marshallplan.atresearchgate.netMimics transition metal behavior. marshallplan.at
Photo-induced Radical ReactionsAcylgermanes, Hydrogermanes, Tetraalkylgermanes, DigermanesGermylation or alkylation reactions. rsc.orgrsc.orgPotential in modern radical systems. rsc.org
C–H FunctionalizationAryl germanes (under gold catalysis)C–H arylation of arenes. acs.orgHighly efficient and orthogonal reactivity. acs.org
Cyanosilylation of CarbonylsLow-coordinate Ge(II) species, Cationic Ge(II) complexesAldehydes, Ketones + TMSCN. rsc.orgsemanticscholar.orgnih.govcolab.wsEfficient C-C bond formation. colab.ws

Mechanistic Insights in this compound Catalysis

Understanding the reaction mechanisms in this compound catalysis is crucial for the rational design of new and improved catalytic systems. Mechanistic studies have been conducted for various this compound-catalyzed reactions, providing insights into the active species and the steps involved.

In the hydrophosphination reaction catalyzed by [GeCl{N(SiMe₃)₂}₃], preliminary mechanistic studies suggest the formation of a this compound-(tris)phosphido complex as the active catalytic species. chemistryviews.orgrsc.orgsemanticscholar.org A redox-neutral mechanistic pathway has been postulated, involving the insertion of the alkene into a Ge-P bond, formation of alkyl intermediates, and subsequent protonolysis to yield the hydrophosphination product. chemistryviews.orgrsc.org

For the hydroboration of carbonyls catalyzed by low-coordinate Ge(II) hydrides, mechanistic investigations often propose pathways involving the activation of the B-H bond of the hydroborane by the this compound center and subsequent steps involving the carbonyl substrate. acs.orgcolab.ws DFT calculations have been employed to understand the charge distribution and reactivity of cationic Ge(II) catalysts in reactions like cyanosilylation and hydroboration of carbonyls, indicating that the Lewis acidity of the this compound center plays a key role. nih.govcolab.ws

Studies on small molecule activation by low-valent this compound compounds suggest that their reactivity stems from their electronic structure, allowing for oxidative addition-like steps. marshallplan.atresearchgate.net The tunability of this compound's frontier orbitals through ligand design and other strategies is an active area of research aimed at enhancing its catalytic capabilities. acs.org Cooperative effects between this compound and other metal centers in bimetallic systems have also been explored for small molecule activation and catalysis. nih.gov

The mechanism of this compound dioxide in PET polymerization involves the coordination of the this compound center to the monomers, facilitating the transesterification and polycondensation steps. While the precise details can vary depending on the specific reaction conditions and additives, the this compound acts as a Lewis acid, promoting the key bond-forming reactions.

The study of mechanisms in this compound catalysis, whether through experimental techniques or computational methods like DFT, is continuously expanding the understanding of how this compound compounds mediate chemical transformations and is guiding the development of novel this compound-based catalytic systems. nih.govcolab.wsacs.orgsioc-journal.cn

Role of Frontier Orbitals

The catalytic activity of this compound compounds is intrinsically linked to the characteristics of their frontier orbitals, which appear to mimic the frontier orbitals of transition metals nih.govacs.org. Designing catalytic strategies and developing catalysts capitalize on these orbital modalities nih.govacs.org. Contemporary research indicates a growing number of examples where the tunability of this compound's frontier orbitals is achieved through advanced approaches, including geometric constrained empowered reactivity, bimetallic orbital complementarity, and cooperative reactivity nih.govacs.org.

Fundamental research on this compound as a central element in compounds for bond activation chemistry has made significant strides nih.govacs.org. Low-valent Group 14 compounds, including those of this compound, have shown the accessibility of low-valent derivatives with vacant coordination sites and frontier orbitals characterized by relatively small energy gaps ukri.org. These features enable bond activation through oxidative addition, a fundamental mode of reactivity often seen in late transition metals ukri.org. While highly reactive sub-valent species are often involved in such insertion chemistry, catalytic cycles based on n/n+2 oxidation states for main group elements, including this compound, are considered viable ukri.org.

In the context of intramolecular donor-stabilized tetra-coordinated this compound(IV) di-cations, computational studies have provided insights into their frontier molecular orbitals (FMOs) rsc.org. The FMOs can reflect contributions from Ge–C and Ge–P σ* orbitals rsc.org. Unlike some systems, these this compound centers may not possess a pure vacant p-orbital rsc.org.

Theoretical studies on a stable germylene cation, [DPMGe][(OH)B(C₆F₅)₃] (DPM=dipyrromethene), which catalyzes aldehyde and ketone hydrosilylations, reveal that its stability is enhanced by the interaction between the anion and this compound's frontier orbitals nih.gov. However, the detachment of the anion in solution can alter the catalytic efficiency of the compound nih.gov.

Lewis Acidity of this compound Centers

This compound centers can exhibit Lewis acidity, playing a crucial role in various catalytic transformations uwo.caacs.org. While the field of this compound Lewis acid chemistry has been described as "almost non-existent" compared to other p-block Lewis acids, recent research has demonstrated the high Lewis acidity of certain this compound compounds uwo.ca.

Bis(catecholato)germane derivatives have been synthesized and their Lewis acidity assessed using methods like the Gutmann-Beckett and fluoride (B91410) ion affinity methods uwo.ca. These studies have shown the high Lewis acidity of these complexes uwo.ca. Bis(catecholato)germanes have been successfully employed as Lewis acid catalysts in reactions such as the hydrosilylation of aldehydes, hydroboration of alkynes, Friedel-Crafts alkylation of alkenes, and the oligomerization of styrene (B11656) derivatives uwo.ca. Notably, the use of donor additives in the oligomerization of α-methylstyrene catalyzed by bis(catecholato)germanes can lead to tunable product selectivity comparable to that achieved with transition metal catalysts uwo.ca. Investigations into the mechanism of catalysis by bis(catecholato)germanes in the oligomerization of α-methylstyrene, using techniques like variable time normalization analysis, Hammett analysis, and density functional theory calculations, have indicated that the active catalytic species is likely the one with only one donor solvent ligated to the this compound center uwo.ca.

Low-valent this compound(II) compounds have also been explored for their Lewis acidity and catalytic applications uwo.camdpi.com. Studies on this compound(II) crown ether complexes have shown that the this compound(II) center is generally more Lewis acidic than the analogous tin(II) center uwo.caresearchgate.netnih.gov. These this compound(II) complexes have been found to selectively reduce aldehydes efficiently in Lewis acid-catalyzed hydrosilylation of carbonyl compounds uwo.ca. The scope of aldehyde reduction catalyzed by compounds like [Ge( nih.govcrown-4)₂][OTf]₂ has been explored, showing tolerance for various functional groups except those containing nitrogen uwo.ca.

This compound incorporated into zeolite frameworks can also create Lewis acid sites that act as catalysts acs.org. For instance, a this compound-containing MFI-type zeolite (Ge–Si-MFI) has demonstrated catalytic activity as a Lewis acid catalyst for the selective ring-opening of propylene (B89431) oxide acs.org. The Lewis acid sites associated with this compound in the MFI framework are effective catalysts for the isomerization reaction and exhibit high selectivity towards the formation of propylene aldehyde acs.org. The weak nature of these Lewis acid sites facilitates the opening of the epoxide ring in propylene oxide by breaking the C–O bond, forming a stable carbocation followed by hydrogen migration acs.org.

Cationic this compound(II) compounds, such as germyliumylidenes, possess unique electronic features, including vacant p-orbitals, allowing them to act as both electrophiles and nucleophiles nih.gov. The catalytic activity of such compounds can be dependent on the cationic this compound center nih.gov. Density functional theory calculations have revealed pronounced charge localization at the this compound atom of certain low-valent this compound hydride complexes, contributing to their superior catalytic performance in reactions like the cyanosilylation of carbonyl compounds researchgate.net.

The development of Lewis acidic this compound(IV) polycations also holds significant potential, although their uses are still being explored rsc.orgnih.govrsc.org. Achieving an optimal balance between stabilizing the polycationic species with neutral donors and ensuring the accessibility of vacant orbitals is crucial for designing effective Lewis acidic Ge(IV) catalysts rsc.orgrsc.org.

Synthesis and Characterization of Germanium Materials for Research

Crystal Growth and Purification Techniques

The production of high-purity germanium crystals involves sophisticated techniques aimed at reducing impurities to extremely low levels. The primary methods employed for crystal growth and purification include the Czochralski method and zone refining.

Czochralski Method

The Czochralski method is a widely used technique for growing single crystals of semiconductor materials like this compound wikipedia.org. This process involves melting polycrystalline this compound in a crucible, typically made of quartz google.comresearchgate.net. A small seed crystal with a specific crystallographic orientation is then lowered into the melt and slowly pulled upwards while rotating. wikipedia.org By carefully controlling the temperature gradients, pulling rate, and rotation speed, a large, high-quality single crystal ingot (or boule) can be grown from the melt. wikipedia.orgscu.ac.ir While primarily a crystal growth method, the Czochralski process can also contribute to the purification of this compound, as some impurities may segregate into the melt rather than being incorporated into the growing crystal scirp.org. Research focuses on optimizing parameters like thermal field and rotation rates to improve crystal size and quality researchgate.netscu.ac.ir. Boron-doped this compound single crystals have been grown using this method, with studies examining the distribution of boron along the crystal length acs.org.

Zone Refining

Zone refining is a highly effective purification technique for this compound, capable of achieving ultra-high purity levels researchgate.netwisdomlib.orgnih.gov. Developed in the early 1950s, this method relies on the principle that impurities have different solubilities in the solid and liquid phases of the material wisdomlib.orgnih.gov. A narrow molten zone is created in a solid this compound ingot and slowly moved along its length. scirp.orgwisdomlib.org Impurities tend to segregate into the molten zone, either moving with it or being left behind, depending on their distribution coefficient scirp.orgwisdomlib.orgnih.gov. Repeated passes of the molten zone effectively sweep impurities towards the ends of the ingot, leaving the central region highly purified. scirp.orgwisdomlib.org

Key parameters influencing the efficiency of zone refining include the zone travel rate, the number of passes, the molten zone length, and the ambient atmosphere scirp.orgresearchgate.netwisdomlib.orgresearchgate.net. Studies have shown that optimizing the zone refining velocity, for instance, to around 4–5 mm/min, can enhance purification efficiency researchgate.net. The material of the container (e.g., graphite (B72142) or quartz) and the gas atmosphere (e.g., argon, nitrogen, or hydrogen) also significantly impact the purification outcome and the resulting crystal structure and carrier lifetime researchgate.netresearchgate.net. For example, zone refining in a hydrogen atmosphere has been shown to result in larger grains and higher carrier lifetimes compared to argon or nitrogen atmospheres researchgate.net.

High-Purity this compound Crystal Production

The production of high-purity this compound (HPGe) crystals, particularly for applications like radiation detectors, demands extremely low concentrations of electrically active impurities, typically less than 1010 cm-3 (B1577454) researchgate.netcore.ac.uk. Achieving this level of purity involves a combination of initial purification steps, such as zone refining, followed by careful crystal growth using methods like the Czochralski technique researchgate.netcore.ac.uk.

The process often begins with reducing this compound dioxide powder into this compound metal, which is then zone refined to achieve intrinsic purity researchgate.net. Subsequent Czochralski growth of single crystals from this highly purified material is performed under controlled atmospheres, such as hydrogen, to maintain purity and control crystal defects researchgate.netgoogle.comresearchgate.net. The material and cleanliness of the crucible and growth environment are critical to prevent the introduction of impurities during the Czochralski process google.comresearchgate.net. Research efforts are focused on improving the yield of detector-grade HPGe crystals, with recent advancements demonstrating increased yields in production usd.edu. The structural quality of the crystals, including dislocation density, is rigorously characterized to ensure suitability for demanding applications researchgate.net.

Nanomaterial Synthesis

The synthesis of this compound nanomaterials, such as nanocrystals and quantum dots, has gained significant attention due to their unique size-dependent properties and potential applications in various fields, including optoelectronics and bioimaging wgtn.ac.nzrsc.org. However, synthesizing crystalline this compound nanomaterials in solution-based methods can be challenging due to the high crystallization temperature of this compound utexas.eduacs.org.

This compound Nanocrystals and Quantum Dots

This compound nanocrystals (Ge NCs) and quantum dots (Ge QDs) are nanoscale forms of this compound exhibiting quantum confinement effects, which influence their optical and electrical properties scispace.comdiva-portal.org. These nanomaterials can be synthesized through various approaches, including both top-down and bottom-up methods. Research explores different precursors and synthesis conditions to control the size, shape, crystallinity, and surface termination of the resulting nanoparticles rsc.orgutexas.eduacs.org. Characterization techniques such as transmission electron microscopy (TEM), X-ray diffraction (XRD), and various spectroscopic methods (FTIR, UV-Vis, Raman, PL) are used to analyze their structural, morphological, and optical properties scispace.comacs.orgnanochemres.org.

Colloidal Synthesis Approaches

Colloidal synthesis is a versatile bottom-up approach for producing semiconductor nanocrystals, including this compound rsc.orgutexas.edu. This method typically involves the reaction of this compound precursors in a solution containing stabilizing ligands at controlled temperatures. While colloidal synthesis offers potential for scalability and cost-effectiveness, achieving precise control over the size and uniformity of this compound nanocrystals can be difficult compared to other semiconductor materials rsc.orgutexas.edu.

Various colloidal synthesis routes have been explored for this compound nanocrystals. One approach involves the reduction of this compound halides, such as this compound iodide (GeI4), using reducing agents in coordinating solvents scispace.comacs.org. Studies have investigated the effects of reaction temperature, time, and precursor concentration on the size and crystallinity of the resulting nanoparticles acs.org. For instance, a minimum temperature may be required to achieve crystalline this compound in colloidal synthesis . Microwave-assisted heating has also been explored as a method to achieve crystalline nanoparticles at lower temperatures acs.org.

Another approach involves the disproportionation reaction of metastable subvalent this compound solutions, such as Ge(I)Br solutions mdpi.com. This method can yield halide-terminated this compound nanoparticles with controllable size distributions mdpi.com. The size of the nanoparticles can be adjusted by varying the temperature and heating time during the synthesis process mdpi.com.

Colloidal synthesis methods aim to produce stable dispersions of this compound nanoparticles, often utilizing surface-modifying agents or ligands to prevent aggregation and control surface properties nanochemres.orgmdpi.com. The stability of the colloidal dispersion can be dependent on factors such as nanoparticle size and surface oxidation acs.org.

Examples of precursors used in colloidal synthesis include this compound iodide (GeI4), this compound dibromide (GeBr2), and organogermane compounds like diphenylgermane (B155566) utexas.eduacs.org. The choice of precursor, solvent, reducing agent, and reaction conditions are critical parameters that influence the outcome of the colloidal synthesis of this compound nanocrystals.

Here is a table summarizing some data points related to zone refining parameters and outcomes:

Process ParameterValue/ConditionObserved Effect/OutcomeSource
Initial Purity4NPurification up to 13N achieved researchgate.net
Zone Refining Velocity1 mm/minRise in carrier concentration (1011 to 1012 cm-3) due to impurity diffusion researchgate.net
Zone Refining Velocity4–5 mm/minEnhanced purification efficiency researchgate.net
Ambient Gas AtmosphereHydrogenLarger grains, fewer low-angle grain boundaries, carrier lifetime ~50 μs researchgate.net
Ambient Gas AtmosphereArgon or NitrogenLower carrier lifetime (10–30 μs), presence of high angle grain boundaries researchgate.net
Container MaterialGraphite or QuartzSignificantly affects purification depth researchgate.net
Impurity Distribution Coeff.~10-3 to 10-5 (most impurities)Facilitates removal by fractional crystallization scirp.org
Impurity Distribution Coeff.~0.1 (Al, Ga, P)Slower removal rate scirp.org
Impurity Distribution Coeff.Much bigger than one (B, Si)Difficult to remove by conventional zone refining scirp.orgresearchgate.net

Here is a table summarizing some data points related to colloidal synthesis of this compound nanoparticles:

PrecursorSynthesis MethodObserved Nanoparticle Size RangeKey Findings/CharacteristicsSource
This compound iodideColloidal synthesis (reduction with strong agent)1.9 – 16.0 nmMinimum temp of 250 °C for crystallization; 200 °C minimizes defects.
This compound iodides (GeI4, GeI2)Microwave-assisted colloidal synthesis4–11 nmSize control by Ge4+/Ge2+ ratio; Crystalline at lower temps with microwave. acs.org
Metastable Ge(I)Br solutionsDisproportionation reaction4–25 nmHalide-terminated; Size control by temperature and heating time. mdpi.com
Chlorogermanes and organochlorogermanesUltrasonic mediated reduction by Na/K alloy>200, 110, and 60 ÅSynthesized via two steps: nucleation and crystallization. scispace.com
GeI4Two-step microwave-assisted colloidal reduction18.9 ± 1.84 nmHigh crystallinity, single-crystal nature. acs.org
Size and Shape Control Methodologies

Controlling the size and shape of this compound nanomaterials is crucial for tailoring their properties for specific applications. For this compound nanocrystals, size control in the range of 4–11 nm has been achieved by manipulating the ratio of Ge4+/Ge2+ in the precursor mix during synthesis. acs.org Longer reaction times and higher temperatures can also influence the nanoparticle size distribution. acs.org Microwave-assisted heating has been shown to produce crystalline nanoparticles at lower temperatures compared to conventional heating, attributed to the ability of this compound iodides to directly convert electromagnetic radiation into heat. acs.org

Colloidal synthesis is another approach for producing this compound nanomaterials, offering a potentially scalable and cost-effective route. In colloidal synthesis of this compound nanocrystals, parameters such as the reducing agent, surfactant, and precursor concentration can influence particle size. wgtn.ac.nz Strong reducing agents like lithium aluminum hydride can yield very small nanocrystals, while weaker reductants such as sodium borohydride (B1222165) tend to produce larger ones. wgtn.ac.nz Varying the concentration of the precursor has also been found to be an effective method for controlling the particle size of this compound nanocrystals. wgtn.ac.nz

For this compound nanowires, controlling diameter and length is essential for achieving high aspect ratios. pdeaamcollege.edu.in Catalysts, such as gold nanoparticles, are commonly used in methods like the vapor-liquid-solid (VLS) process to tune the diameter of this compound nanowires in a controlled way. pdeaamcollege.edu.in

This compound Nanowires

One-dimensional (1D) this compound nanostructures, such as single crystalline nanowires, have attracted significant research attention due to their potential applications in various fields, including sensing, biology, optoelectronics, solar cells, and photocatalysis. pdeaamcollege.edu.in this compound nanowires can be synthesized using various "bottom-up" techniques, including chemical vapor deposition, thermal evaporation, template methods, supercritical fluid synthesis, molecular beam epitaxy, and solution phase synthesis. rsc.org These methods allow for the production of nanowires with controllable lengths, diameters, and crystal structures. rsc.org

The vapor-liquid-solid (VLS) mechanism is a key growth paradigm for most this compound nanowires, often utilizing metal nanoparticles as catalysts. rsc.orgcapes.gov.br For instance, thermal evaporation of this compound powder at high temperatures (e.g., 950 °C) onto a substrate with gold nanoparticles can yield uniform this compound nanowires with diameters around 30 nm and lengths extending tens of micrometers. capes.gov.br High-resolution transmission electron microscopy studies have shown that individual this compound nanowires grown via VLS are typically single crystals with a diamond structure and a preferred growth direction, often along the scite.ai direction. pdeaamcollege.edu.incapes.gov.br The presence of catalyst nanoparticles at the tip of the nanowires further supports the VLS growth mechanism. capes.gov.br

Alternative catalysts to gold, such as copper, have also been explored for synthesizing this compound nanowires via the VLS method, yielding single-crystalline nanowires with diamond structure and diameters ranging from 20 nm to 80 nm. researchgate.net

Two-Dimensional this compound Films (Germanane)

Two-dimensional (2D) this compound-based materials, such as germanane (GeH), a hydrogenated analogue of germanene, have been intensively studied since their first synthesis. researchgate.netnih.gov Germanane presents an interesting combination of properties, including potential ease of integration with CMOS technology, low toxicity, and electronic confinement that can transform the indirect bandgap of bulk this compound into a direct bandgap exhibiting photoluminescence. researchgate.net

Germanane can be synthesized through the topochemical deintercalation of layered Zintl phases, such as CaGe₂. nih.govaip.orgosti.govnih.govscribd.com In this method, calcium atoms in the CaGe₂ structure are substituted by hydrogen atoms. scribd.com While earlier methods using aqueous HCl were relatively slow, taking several days, newer protocols allow for the synthesis of germanane at room temperature in significantly shorter times, within minutes. nih.govaip.orgacs.org The properties of germanane, such as its band gap, can be influenced by the synthesis method and the presence of impurities or substitutions. aip.orgnih.gov For example, germanane synthesized with a faster protocol has shown a band gap close to 1.4 eV, which is lower than values reported for germanane synthesized using the slower HCl method. aip.orgacs.org The polytype of germanane (e.g., 1T, 2H, 6R) can also be controlled by the polytype sequence of the precursor Zintl phase. nih.gov

Functionalization of germanane has been explored using various methodologies, including exfoliation of Zintl phase CaGe₂ with alkyl halides and solvothermal methods. researchgate.net These methods provide functionalized germananes with tailored properties. researchgate.net

Advanced Characterization Techniques for this compound Materials

Advanced characterization techniques are essential for understanding the structural, electrical, and optical properties of this compound materials, particularly at the nanoscale. These techniques provide insights into morphology, crystal structure, composition, defects, and electronic behavior.

Structural Characterization (e.g., TEM, XRD)

Structural characterization techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are widely used to analyze the morphology, crystal structure, and defects in this compound materials.

Transmission Electron Microscopy (TEM): TEM, including High-Resolution TEM (HRTEM), provides high-resolution images of nanomaterials, allowing for the direct visualization of their morphology, size, and internal structure at the atomic scale. wgtn.ac.nzmdpi.comtandfonline.com TEM can confirm the single-crystalline nature of this compound nanowires and reveal their growth direction. pdeaamcollege.edu.incapes.gov.br It is also used to characterize the size and shape of this compound nanoparticles. acs.orgresearchgate.net Selected Area Electron Diffraction (SAED), often performed in conjunction with TEM, provides information about the crystal structure and orientation of the analyzed material. wgtn.ac.nzpdeaamcollege.edu.in

X-ray Diffraction (XRD): XRD is a powerful technique for identifying the crystalline phases present in a sample, determining lattice parameters, and estimating crystallite size. acs.orgwgtn.ac.nzcapes.gov.brosti.govmdpi.comresearchgate.netmdpi.comaps.org XRD patterns of this compound materials exhibit characteristic diffraction peaks corresponding to the this compound crystal structure, typically diamond cubic. researchgate.netmdpi.com Changes in peak position, width, and intensity in XRD patterns can provide information about strain, crystallite size, and the presence of different phases or impurities. researchgate.netmdpi.com For thin films and nanostructured materials, XRD can also reveal the presence of amorphous components alongside crystalline regions. researchgate.net XRD is routinely used to characterize the crystal structure of this compound nanowires and two-dimensional germanane. capes.gov.brosti.gov

Other techniques like Scanning Electron Microscopy (SEM) are often used to study the surface morphology and dimensions of this compound nanostructures. mdpi.comwgtn.ac.nzcapes.gov.brmdpi.comresearchgate.net

Electrical Transport Measurements at Low Temperatures

Electrical transport measurements, particularly at low temperatures, are crucial for understanding the charge carrier behavior, mobility, and conductivity mechanisms in this compound materials. These measurements can reveal phenomena such as impurity band conduction, scattering mechanisms, and quantum confinement effects. aip.orgspiedigitallibrary.orgaip.orgnih.gov

Studies on single crystals of n- and p-type this compound at temperatures between 1.5°K and 300°K have revealed anomalies in the Hall coefficient and electrical resistivity at low temperatures, suggesting the need to consider conduction in multiple bands. aip.org Electrical transport in laser-crystallized polycrystalline silicon-germanium thin films has shown a strong dependence on alloy composition and crystallization procedure, with undoped this compound-rich samples exhibiting unexpectedly high p-type conductivity with weak temperature dependence at low temperatures. spiedigitallibrary.org This behavior has been discussed in terms of grain-boundary dominated transport. spiedigitallibrary.org

For this compound nanowires, electrical characterization using configurations like the symmetric Hall bar allows for the assessment of resistivity and the Hall coefficient. mdpi.comtandfonline.com Measurements at low temperatures (e.g., 5 K) can provide insights into carrier mobility and concentration, which can be influenced by factors such as nanowire width and surface scattering. mdpi.comtandfonline.com Decreasing nanowire width has been shown to increase resistivity and decrease carrier concentration, attributed to carrier scattering near the surface. mdpi.comtandfonline.com

Electron transport properties in high-purity this compound down to cryogenic temperatures (as low as 20 mK) have been investigated using techniques like particle Monte Carlo simulation, taking into account scattering mechanisms such as ionized impurity and inelastic phonon scattering. nih.gov These studies are important for understanding the behavior of this compound in applications like cryogenic detectors. nih.gov Hall-effect measurements can also be used to study electrical transport properties in this compound at low temperatures, including phenomena like avalanche breakdown. samaterials.com

Spectroscopic Techniques (e.g., UV-Vis, FTIR, Raman)

Spectroscopic techniques provide valuable information about the chemical composition, bonding, electronic structure, and vibrational properties of this compound materials. researchgate.netspectroscopyonline.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV-Vis region of the electromagnetic spectrum. researchgate.netosu.edu It is used to determine the optical band gap of semiconductor materials, which can be influenced by size and structure, particularly in nanomaterials due to quantum confinement effects. nih.govaip.orgnih.govcapes.gov.brohiolink.edu UV-Vis spectroscopy is also employed to assess the transparency of materials and detect impurities. researchgate.net For this compound nanocrystals, UV-Vis spectroscopy is used to study their optical properties. acs.org In this compound-based perovskites, UV-Vis spectroscopy is utilized to analyze their optical properties and correlate them with chemical composition. mdpi.com

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy examines materials by measuring their absorption of infrared light, providing information about the vibrational modes of chemical bonds and functional groups. researchgate.netspectroscopyonline.com FTIR is useful for identifying chemical bonds within this compound materials and detecting surface functionalization or oxidation. acs.orgosti.govnih.govresearchgate.netspectroscopyonline.com For germanane (GeH), FTIR spectroscopy can confirm the presence of Ge-H bonds. osti.govnih.gov It is also used in the characterization of this compound nanocrystals to study oxidation and functionalization. acs.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light to probe the vibrational modes of a material, providing insights into its crystal structure, phase, and stress. researchgate.netspectroscopyonline.com Raman spectroscopy is used to characterize the structural properties of this compound materials, including nanocrystals, nanowires, and germanane. acs.orgosti.govnih.govmdpi.comaps.orgspectroscopyonline.com The Raman spectrum of this compound exhibits characteristic peaks corresponding to its optical phonon modes. osti.govscribd.com Shifts or changes in these peaks can indicate variations in crystal structure, strain, or the presence of defects or impurities. osti.govnih.govscribd.com For germanane, Raman spectroscopy can confirm the presence of Ge-H bonds and provide information about its structure and the effects of functionalization or annealing. osti.govnih.govscribd.com

Secondary Ion Mass Spectrometry (SIMS) for Diffusion Studies

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive technique widely employed to analyze diffusion profiles in this compound (Ge) materials. Its ability to provide elemental concentration-depth profiles with nanometer-scale depth resolution and high elemental sensitivity makes it invaluable for understanding dopant and self-diffusion mechanisms in Ge and Ge-based structures. aip.org SIMS is particularly useful for studying trace element diffusion and can achieve detection limits in the parts per million (ppm) range and lower. aip.org

Research utilizing SIMS has provided significant insights into the diffusion behavior of various elements in Ge. For instance, studies on silicon (Si) diffusion in Ge have been conducted across a range of temperatures. Using SIMS to analyze diffusion profiles from a buried Si layer within an epitaxial Ge layer, researchers determined the activation energy and pre-exponential factor for Si diffusion in Ge. researchgate.net Measured Si profiles have often been fitted to Gaussian functions to extract diffusion parameters. researchgate.net

SIMS has also been instrumental in investigating the diffusion of dopants in Ge, which is crucial for the fabrication of Ge-based electronic devices. Studies have examined the diffusion of n-type dopants like phosphorus (P), arsenic (As), and antimony (Sb), as well as p-type dopants such as boron (B), gallium (Ga), and indium (In). aip.orgmdpi.com SIMS analysis has revealed that n-type dopants generally diffuse faster in Ge compared to p-type dopants, which exhibit diffusion rates similar to Ge self-diffusion, with the exception of B, which diffuses significantly slower. aip.orgmdpi.com

Complex diffusion phenomena, such as concentration-dependent diffusion and the impact of defects and co-doping, have been explored using SIMS. For example, studies on P diffusion in Ge have shown "box-type" profiles at high concentrations, indicating a concentration dependence of the diffusion coefficient. researchgate.net SIMS has also been used to study radiation-enhanced diffusion in Ge, providing data on the diffusion of self-interstitials and dopant-interstitial pairs. aps.org Furthermore, SIMS analysis has helped to understand the impact of co-doping, such as the effect of nitrogen (N) on P diffusion in Ge. mdpi.com

The diffusion of isovalent impurities like tin (Sn) in Ge has also been investigated using SIMS. Studies involving Sn diffusion from thin films or the gas phase into intrinsic Ge have determined the temperature dependence of the Sn diffusion coefficient, concluding that Sn diffuses via a monovacancy mechanism, similar to Ge self-diffusion. aip.orgaip.org

SIMS depth profiling involves sputtering the sample surface with a primary ion beam and analyzing the emitted secondary ions to obtain concentration profiles as a function of depth. soton.ac.ukosti.gov Achieving steady-state sputtering conditions is important for accurate trace element detection. soton.ac.uk The depth coordinate is typically calculated from the sputtering time. tandfonline.com

Detailed research findings from SIMS studies provide valuable data on diffusion parameters in this compound. The following table presents some representative diffusion data obtained using SIMS for various elements in Ge:

Diffusing SpeciesTemperature Range (°C)Activation Energy (eV)Pre-exponential Factor (cm²/s)NotesSource
Si550 - 9003.3238Diffusion from buried layer researchgate.net
Si650 - 9002.90.24Implanted Si, resonance broadening technique used alongside SIMS in some studies unt.edu
Si750 - 8903.189.7Implanted Si unt.edu
P600 - 9102.1 ± 0.20.09 ± 0.03High concentrations, box-type profiles researchgate.net
Sn555 - 9303.268.4 x 10²Diffusion into intrinsic Ge aip.orgaip.org
Ge (self-diffusion)-3.1325.4Intrinsic conditions aip.org

SIMS continues to be a critical tool for understanding the complex diffusion mechanisms in Ge and Ge-based alloys, contributing to the advancement of semiconductor technology. anr.frescholarship.org

Biomedical Research and Germanium

Biological Activity of Germanium and this compound Compounds

This compound compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, immune-modulatory, antioxidant, and anticancer effects. springermedizin.deplos.orgargentiumguild.comnih.gov These properties have been investigated in various in vitro and in vivo studies.

Anti-inflammatory Effects

Studies suggest that certain this compound compounds possess anti-inflammatory properties. For instance, 3-(trihydroxygermyl)propanoic acid (THGP), a hydrolyzed form of the organic this compound compound Ge-132, has been shown to reduce inflammation through multiple mechanisms. springermedizin.denih.gov Research indicates that THGP can inhibit the release of IL-1β in an ATP-dependent manner. springermedizin.denih.gov Additionally, THGP may inhibit the expression of IL6 and CXCL2 genes or proteins, which are involved in the inflammatory pathway downstream of reactive oxygen species (ROS). springermedizin.denih.gov Animal studies have also demonstrated that this compound can inhibit inflammation by suppressing the activation of NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. springermedizin.denih.gov this compound-concentrated yeast has also shown anti-inflammatory activity in models of acute inflammation, potentially related to the inhibition of arachidonic acid release and prostaglandin (B15479496) E2 production. nih.gov

Immune Modulation and Enhancement

This compound compounds have been investigated for their ability to modulate and enhance immune function. Organic this compound compounds are known to possess immunoregulatory activities and are considered immune stimulants. springermedizin.deplos.orgscirp.org Studies have shown that this compound can enhance body immunity by activating immune activity. springermedizin.de Ge-132, for example, has been reported to increase interferon production, activate natural killer (NK) cells and macrophages, and regulate the immune system. springermedizin.deplos.org Research in mice has indicated that Ge-132 can increase the cytotoxicity of NK cells and activate B cells and tumor necrosis factor (TNF)-α. plos.org this compound citrate (B86180) has been observed to increase the weight of immune organs like the thymus and spleen in mice. scirp.org Low molecular weight organic this compound may also serve as an immunotherapy adjuvant to enhance the immune response to vaccines. springermedizin.de this compound Biotite, an aluminosilicate (B74896) mineral this compound supplement, has been shown to increase immune response to vaccines, enhance lymphocyte proliferative response and lysozyme (B549824) activity, and exhibit preventive effects against respiratory disease in cattle. srce.hr

Antioxidant Properties

This compound and its compounds have demonstrated antioxidant properties. springermedizin.deargentiumguild.comscirp.orgresearchgate.net this compound can scavenge free radicals and enhance the body's antioxidant capacity, potentially reducing lipid peroxidation and protecting cell membranes. scirp.org Ge-132 has been shown to increase the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD) in some animal studies. scirp.org It may also reduce the amount of free radicals in liver and kidney tissues. scirp.org Recent studies suggest that this compound derivatives may catalyze the decomposition of hydrogen peroxide, helping to maintain low levels of hydrogen peroxide and thus inhibiting oxidative stress. springermedizin.deresearchgate.net this compound is thought to be part of the active centers of some enzymes involved in oxidation with hydrogen peroxide without producing harmful reactive oxygen species. springermedizin.deresearchgate.net Hydrogen-terminated this compound (H-Germane) has been shown to act as an electron donor and exhibit antioxidant properties, with H-Germanene nanoparticles demonstrating the ability to scavenge reactive oxygen species. springermedizin.de Ge-132 has also shown antioxidant activity against hydrogen peroxide-induced oxidative stress in cultured mammalian cells by suppressing intracellular ROS production and carbonylated protein levels. jst.go.jp

Anticancer and Antitumor Research

The potential anticancer and antitumor activities of this compound compounds have been a significant area of research. springermedizin.deplos.orgargentiumguild.comscirp.orgresearchgate.netnih.gov Organothis compound compounds, in particular, have been investigated for their potential in cancer prevention and treatment. springermedizin.descirp.org Studies have indicated that organothis compound compounds can inhibit tumor cell growth and may have low toxicity. scirp.org Ge-132 has shown inhibitory effects on tumor development in animal models and has been used clinically. springermedizin.descirp.org this compound dioxide (GeO2) may inhibit tumor formation by enhancing intercellular connection. scirp.org Caffie acid this compound has been reported to inhibit tumor growth and induce apoptosis in tumor cells in mice. scirp.org this compound compounds are thought to contribute to cancer prevention by normalizing the immune system and potentially restoring oxygen respiration (oxidative phosphorylation) in cancer cells, thereby impeding tumor growth. springermedizin.denih.gov They may also inhibit abnormal glycolysis in cancer cells. springermedizin.de Specific organogermanes sesquioxides, such as bis-beta-carboxyethyl this compound sesquioxide (CEGS) and Ge-132, have demonstrated antitumor effects, with CEGS enhancing the activity of NK cells and macrophages by inducing interferon-γ (IFN-γ). springermedizin.de this compound complexes with acetylacetone (B45752) have shown high activity against different cancer cell lines with selectivity towards cancer cells and induction of apoptosis. mdpi.com

Mechanisms of Biological Interaction

Understanding the mechanisms by which this compound compounds exert their biological effects is an ongoing area of research. These mechanisms may involve interactions at the molecular and cellular levels.

Molecular Mimicry and Cellular Uptake

While the concept of molecular mimicry is often discussed in the context of pathogens and autoimmune responses, some research has explored how the structural similarities of this compound compounds might influence their interaction with biological molecules and cellular processes. nih.govbiorxiv.orgresearchgate.net The atomic structure of this compound is similar to silicon, both having four outer electrons, which could potentially lead to interactions or mimicry with silicon-containing biological molecules, although this is an area requiring further investigation. researchgate.net

Cellular uptake of this compound compounds is crucial for their biological activity. Studies on this compound-doped hydroxyapatite (B223615) nanoparticles (Ge-HAp) have examined their uptake by cells. Flow cytometric examination of cells treated with Ge-HAp showed an increase in side scatter (SSC), indicating changes in the physical state of the cell potentially due to particle uptake. acs.org The surface charge of nanoparticles, such as GeO2 nanoparticles, plays a vital role in their pharmacokinetic profile, influencing interactions with carrier proteins, cellular uptake, and subcellular distribution. mdpi.com

The hydrolysis of organic this compound compounds like Ge-132 to form derivatives such as THGP is also a key aspect of their biological interaction, as these hydrolyzed forms exhibit various biological activities. springermedizin.denih.gov

Interaction with Free Radicals

This compound and its compounds have been investigated for their potential to interact with and neutralize free radicals, which are unstable molecules that can cause oxidative stress and damage to cells and tissues. Free radicals, particularly those derived from oxygen and nitrogen species (ROS/RNS), play a dual role in biological systems, being both potentially harmful at high concentrations and beneficial at low concentrations for cellular signaling and defense. Metal-mediated formation of free radicals can lead to modifications in DNA bases, increased lipid peroxidation, and alterations in calcium and sulfhydryl homeostasis.

Studies suggest that organothis compound compounds, such as Ge-132, may contribute to the body's antioxidant capacity. Organothis compound can potentially reduce lipid peroxidation, thereby protecting cell membranes from injury. scirp.org It has also been reported to potentially decrease lipid peroxide levels in plasma, liver, or brain tissues. scirp.org Furthermore, Ge-132 has been shown to significantly increase the activity of antioxidant enzymes like glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) in some animal studies. scirp.org The unique electronic structure of organothis compound is hypothesized to allow outer electrons to become free, potentially enabling them to scavenge free radicals. scirp.org this compound dioxide (GeO₂) has also exhibited the ability to scavenge oxygen free radicals, potentially counteracting lipid peroxidation and protecting brain cell membranes. researchgate.net Hydrogen-terminated germanene (H-Germanene) nanoparticles have demonstrated a notable capacity to scavenge reactive oxygen species (ROS) even at low concentrations and exhibit a cytoprotective effect against oxidative stress. researchgate.netnih.gov

This compound Nanomaterials in Biomedical Applications

The advent of nanotechnology has positioned nanostructured this compound as a promising material for biomedical applications. nih.govspringermedizin.de Nano-germanium shares physical and chemical properties with nano-silicon and is noted for its bio-affinity (when free of toxic impurities) and water solubility. nih.govspringermedizin.de These characteristics have led to significant interest in utilizing this compound nanomaterials in areas such as biosensors, imaging, and therapy. nih.govspringermedizin.deresearchgate.netmdpi.com

Biosensors and Imaging

This compound nanomaterials are being explored for their utility in biosensing and bioimaging applications. researchgate.netmdpi.comeuropean-mrs.commdpi.com The size-dependent optical properties of this compound nanoparticles, including photoluminescence in the visible and near-infrared (NIR) ranges, make them suitable for bioimaging. mdpi.commdpi.comacs.org Specifically, photoluminescence in the NIR range overlaps with biological optical windows, allowing for deeper tissue imaging. mdpi.comacs.org

Laser-synthesized this compound nanoparticles have shown photoluminescence around 450 nm, attributed to defects in the this compound oxide shell, and a red-shifted band around 725 nm, potentially due to quantum confinement effects in smaller nanoparticles. mdpi.com These nanoparticles also exhibit high absorption in the visible and near-IR ranges, which is beneficial for photo-induced applications. mdpi.com

This compound nanomembrane-based bioresorbable electronic sensors are being developed for integrated biosensing of physiological signals. researchgate.net These sensors leverage the superior electronic transport of this compound and are designed to degrade in biofluid without producing gaseous products, suggesting potential for constructing dual or multi-parameter biosensors. researchgate.net Photoacoustic imaging using this compound nanoparticles with strong absorption in the near-infrared-II (NIR-II) window (1000-1700 nm) enables deep tissue penetration. researchgate.net Indocyanine green (ICG)-conjugated this compound nanoparticles have demonstrated strong NIR absorption and fluorescence, allowing for dual-modality fluorescence and photoacoustic imaging, including imaging of bones and tumors. researchgate.netnih.govacs.orgnih.govnih.gov

Therapeutic Applications

This compound nanomaterials are also being investigated for their therapeutic potential, particularly in cancer therapy. nih.govspringermedizin.deresearchgate.netmdpi.commdpi.com The strong light absorption of this compound nanostructures in the visible-near IR range makes them promising candidates as sensitizers for photo-induced hyperthermia. mdpi.com

Laser-synthesized this compound nanoparticles have demonstrated efficient photothermal conversion for biomedical applications. researchgate.netnih.govnih.gov In vivo studies using these nanoparticles have shown a reduction in tumor growth and increased survival in mice through photothermal therapy. researchgate.netnih.govnih.gov

This compound-doped hydroxyapatite nanoparticles are being explored for applications in regenerative medicine, exhibiting potential for promoting osteogenic differentiation and possessing antimicrobial activity against certain microorganisms like MRSA and C. albicans. acs.org

Biocompatibility Studies

Biocompatibility is a critical aspect of utilizing this compound nanomaterials in biomedical applications. Studies have been conducted to evaluate the biological compatibility of this compound nanoparticles. mdpi.comresearchgate.netnih.govnih.govacs.org

Laser-synthesized this compound nanoparticles have shown rapid dissolution in physiological-like environments through oxidation, with a reported half-life as short as 3.5 days in normal tissues in mice. researchgate.netnih.govnih.gov In vitro and in vivo studies have indicated high biocompatibility for certain this compound nanoparticle formulations. researchgate.netnih.govacs.orgnih.gov For example, BSA-coated this compound nanoparticles demonstrated high biocompatibility with a high IC₅₀ value in cell viability assays without irradiation. nih.gov Biocompatibility has been confirmed through various analyses, including hematological, biochemical, and histological assessments in vivo. researchgate.netnih.govnih.gov

This compound-doped hydroxyapatite nanoparticles have also demonstrated pronounced biocompatibility in studies investigating their effects on cell viability. acs.org At certain concentrations, these doped nanoparticles showed statistically significantly higher cell viability compared to control groups and cells treated with undoped hydroxyapatite. acs.org

While research into this compound nanomaterials for biomedical applications is ongoing, these studies highlight their potential, particularly in imaging and therapy, alongside efforts to understand and confirm their biocompatibility and biodegradation profiles. nih.govspringermedizin.demdpi.comresearchgate.netnih.govnih.gov

Environmental and Resource Considerations in Germanium Research

Germanium Sourcing and Extraction Research

Research into this compound sourcing and extraction focuses on improving the efficiency of byproduct recovery and exploring novel methods to access this dispersed element wikipedia.orgresearchgate.net.

Byproduct Recovery from Metal Ores (Zinc, Copper, Lead, Silver)

A significant portion of global this compound production is derived as a byproduct from the processing of sulfide (B99878) ores, particularly those containing zinc, copper, lead, and silver sfa-oxford.commdpi.comresearchgate.net. This compound substitutes for other elements like arsenic, gallium, silicon, tin, and zinc within the crystal lattice of many minerals usgs.gov. Approximately 60-75% of global this compound production originates from sphalerite-rich zinc ores mdpi.com. This compound is also recovered, to a lesser extent, from copper refining sfa-oxford.com. Refining residues from zinc, lead, copper, silver, gold, and nickel metallurgy represent potential sources of this compound mdpi.com. For instance, zinc refinery residues can contain between 0.2-0.5 wt% Ge researchgate.net. The recovery process typically involves hydrometallurgical techniques, often complemented by concentration methods like solvent extraction, adsorption, and ion exchange researchgate.net. Despite its presence in these ores, the worldwide recovery rate of this compound from zinc ores and fly ash is estimated to be very low, less than 3% researchgate.netresearchgate.net.

Novel Extraction Methods (e.g., Phytomining, Coal Ash)

Beyond traditional byproduct recovery, novel methods are being explored for this compound extraction. Coal and its combustion byproducts, particularly fly ash, are recognized as important potential sources of this compound researchgate.netsfa-oxford.commdpi.comuky.edu. This compound is associated with the organic content of coal and can be concentrated in fly ash after combustion usgs.govuky.edu. Fly ashes from coal combustion and gasification can have this compound contents significantly higher than the original coal uky.edu. Hydrometallurgical methods are commonly applied to coal ash for this compound recovery, involving leaching the ash to obtain a this compound-bearing solution, followed by selective separation and concentration using techniques like solvent extraction and precipitation uky.edugoogle.com. A hydrometallurgical method involving leaching coal ash, liquid-liquid extraction with a complexing agent like catechol and an organic extractant, and subsequent precipitation has shown promise in selectively separating and concentrating this compound google.com.

Phytomining is another novel approach being investigated. The PhytoGerm project, for example, explores using ribbon grass (likely Phalaris arundinacea) which can accumulate this compound from soils, such as mine tailings businesschemistry.orgresearchgate.net. After harvesting the this compound-enriched plants, the biomass can be processed, potentially through microbial fermentation or burning, to recover the accumulated this compound businesschemistry.orgresearchgate.net. While phytomining offers a potentially environmentally friendly approach, its economic feasibility depends on factors like the this compound accumulation rates in plants and the costs of extraction from the biomass businesschemistry.orgresearchgate.net.

Supply Chain Dynamics and Strategic Importance

The this compound market faces significant supply challenges due to its byproduct nature and concentrated production, primarily in China sfa-oxford.comsnsinsider.com. China accounts for the majority of both production and refining capacity globally sfa-oxford.com. This concentration makes the global supply chain vulnerable to geopolitical factors and trade policies sfa-oxford.commetal.comzimtu.comdiscoveryalert.com.au. This compound's strategic importance is underscored by its essential role in various high-tech industries, including telecommunications (fiber optics), infrared optics, power electronics, and space-based solar technologies sfa-oxford.comsnsinsider.comzimtu.com. The United States, recognizing its strategic importance, has designated this compound as a critical mineral and is pursuing measures to support domestic capacity, diversify sources, and strengthen supply chain resilience through stockpiling and R&D sfa-oxford.com. Geopolitical events, such as export restrictions, can lead to market volatility and price fluctuations sfa-oxford.comdiscoveryalert.com.au.

Sustainable this compound Research Practices

Ensuring a sustainable supply of this compound requires a multifaceted approach that includes improving extraction efficiency, enhancing recycling rates, and minimizing the environmental impact of production wikipedia.orgnewswise.com.

Recycling Technologies and Rate Improvements

Recycling this compound from end-of-life products is a crucial aspect of sustainable supply sfa-oxford.comnewswise.com. This compound is present in various products, including fiber optics, infrared optics, and electronics sfa-oxford.comnewswise.com. Recycling presents an effective strategy with the potential to meet a significant portion of future demand newswise.com. For instance, recycling from infrared optics and fiber optics is projected to account for a substantial volume of scrap by 2050 newswise.com. However, current recycling rates are low due to challenges such as the complexity of extracting this compound from diverse waste streams, the lack of adapted infrastructure, and the need for cost-effective recovery technologies snsinsider.comdatainsightsmarket.com. Research into advanced recycling technologies is vital to improve efficiency and increase recovery rates metal.comdatainsightsmarket.com. Efforts are being made to enhance the incorporation of recycled this compound into production processes, particularly in areas like advanced optics spie.org.

Environmental Impact of this compound Production

This compound Production Environmental Impact Comparison

Production MethodPrimary SourceEstimated CO₂ Equivalent per kg Ge (kg CO₂-eq/kg Ge)Primary Environmental Concerns
PrimaryCoal5566-5771 (from coal mined solely for Ge) researchgate.netHigh CO₂ emissions, mining impacts (habitat destruction, soil erosion, water pollution) questmetals.comresearchgate.net
PrimaryCoal Ash698-901 researchgate.netCO₂ emissions, energy intensity researchgate.net
PrimaryZinc Production852 researchgate.netAssociated with base metal mining and processing researchgate.net
SecondaryPV Production Scrap280 researchgate.netLower CO₂ emissions, potentially higher water consumption questmetals.comresearchgate.net

Note: Data on CO₂ equivalent per kg Ge are estimates based on Life Cycle Assessment studies and can vary depending on specific processes and assumptions.

Theoretical and Computational Studies of Germanium

Electronic Band Structure Calculations

Electronic band structure calculations are fundamental to understanding the electrical and optical properties of semiconductor materials like germanium. These calculations determine the allowed energy levels for electrons within the material, revealing characteristics such as band gaps (direct and indirect), effective masses, and carrier mobility.

Density Functional Theory (DFT) is a widely used ab initio method for calculating the electronic structure of materials. However, standard approximations within DFT, such as the local-density approximation (LDA) or generalized gradient approximation (GGA), typically underestimate the band gap of semiconductors like this compound researchgate.net. To address this, more advanced methods and functionals are employed.

Hybrid functionals, such as HSE06 and PBE0, and the DFT-1/2 method, have been used to calculate the electronic band structure of this compound and its compounds, often yielding results in better agreement with experimental values researchgate.netquantumatk.comresearchgate.net. For instance, the DFT-1/2 method has been shown to recover the electronic band structure of this compound accurately without relying on empirical parameters and demonstrates excellent band gap accuracy in other semiconductor systems researchgate.net.

Studies on bulk this compound using various computational methods, including PBE, PBEsol, TB09-MGGA, and PBE with the Pseudopotential Projector-Shift (pps-PBE) method, have calculated quantities such as lattice constants, elastic constants, band structure along key symmetry paths (X–Γ–L), band gaps (Γ–L, Γ–Γ, Γ–X, Γ–Δ), electron effective masses, and static dielectric constants quantumatk.com. These calculations help to compare the accuracy of different theoretical approaches against experimental data. For example, the pps-PBE and HSE methods have shown good agreement with experimental values for this compound band gaps quantumatk.com.

The indirect band gap of bulk this compound is a key characteristic, with the minimum of the conduction band located at the L valley in the universite-paris-saclay.fr direction aps.org. At low temperature, the indirect band gap energy related to the L valley is approximately 736 meV, while the direct band gap energy at the Γ valley is around 890 meV aps.org. Computational studies using formalisms like the 30-band k·p method have investigated the effect of tensile strain on the band structure of this compound, predicting a crossover from an indirect to a direct band gap at a certain strain level aps.org. This is particularly relevant for potential applications in silicon photonics and this compound-based lasers, where a direct band gap is desirable for efficient light emission aps.org.

Theoretical calculations have also explored the electronic properties of this compound clathrates, such as Ge₄₆ and K₈Ge₄₆. First-principles calculations within the local-density approximation have determined their equilibrium structures and electronic band structures. For Ge₄₆ clathrates, the band gap was found to be considerably larger than that of the diamond phase of this compound. Doping with potassium (K) was shown to make K₈Ge₄₆ metallic, with the conduction bands only slightly modified by the dopants researchgate.net.

Furthermore, computational studies have investigated the electronic structure of this compound oxides, such as HP-SrGeO₃. Calculations of band structure and projected density of states reveal that the conduction band minimums are composed of Ge 4s and O 2p orbitals, while the valence band maximums are typically composed of O 2p orbitals researchgate.net.

Here is a table summarizing some calculated band gap values for bulk this compound using different computational methods:

MethodFundamental Band Gap (eV)Direct Band Gap (eV)Reference
pps-PBEWell reproducedWell reproduced quantumatk.com
HSEWell reproducedWell reproduced quantumatk.com
TB09-MGGAOverestimatesOverestimates quantumatk.com
DFT-1/2AccurateNot specified researchgate.net
LDAUnderestimatedUnderestimated researchgate.net
PBEUnderestimatedUnderestimated researchgate.net
30-band k·p0.736 (Indirect, low temp)0.890 (Direct, low temp) aps.org

Quantum Mechanical Modeling of this compound Systems

Quantum mechanical modeling is essential for understanding the behavior of this compound at the atomic and nanoscale levels, particularly in systems where quantum effects are significant. These methods are applied to study the properties of this compound clusters, nanowires, quantum dots, and other low-dimensional structures.

Density Functional Theory (DFT) is a primary tool for quantum mechanical modeling of this compound systems. DFT calculations have been used to investigate the structural, electronic, and magnetic properties of small this compound clusters, such as Geₙ (n = 1–6) and transition metal-doped Ge₁₄M clusters (M = Sc to Zn) researchgate.netaip.org. These studies determine the lowest energy geometries, binding energies, ionization potentials, and HOMO-LUMO gaps, providing insights into the stability and electronic characteristics of these clusters researchgate.netaip.orgntu.edu.sg. For example, computational studies on Cu-doped Geₙ clusters have shown that charge transfers from copper to this compound atoms, and the HOMO-LUMO gaps decrease with increasing cluster size and upon Cu doping ntu.edu.sg.

Quantum mechanical modeling is also crucial for studying this compound nanowires. DFT calculations have been employed to investigate the electronic properties of passivated and surface-defected this compound nanowires ntu.edu.sgnih.gov. These studies explore the effects of surface passivation (e.g., with OH groups) and defects (e.g., surface dangling bonds) on the electronic and magnetic properties of the nanowires nih.gov. Simulations have shown that the electronic properties of surface-defected this compound nanowires can be tuned by applying tensile and compressive strains, potentially leading to half-metallic behavior nih.gov. Modeling of electrical properties of this compound nanowires as sensing devices has also been performed by solving drift-diffusion equations in 3D, simulating different types of interactions with molecules, such as passivation of surface traps, additional surface charges, and charge transfer nist.gov.

This compound quantum dots (QDs) are another area where quantum mechanical modeling is vital. Multiscale models that integrate classical molecular dynamics with Green's functions have been developed to model this compound quantum dots buried in silicon, calculating strain fields and surface topography ku.dk. These models are computationally efficient and can handle large crystallites, which is necessary to avoid spurious size effects in QD simulations ku.dk. Quantum mechanical modeling is also being used to study hole spin-qubits in this compound quantum wells, which are promising platforms for quantum computing arxiv.orgaps.org. These models aim to accurately describe the spatial part of the problem, including the effects of strong spin-orbit coupling, and are extended to include superconductivity using techniques like the Bogoliubov-de Gennes method arxiv.org. Simulations of planar this compound hole qubits in electric and magnetic fields are performed by solving effective mass equations for realistic heterostructures, providing analytical basis wave functions and computing effective g-factors aps.org.

Quantum mechanical simulations are also used to study excitons in this compound quantum dot ladders. These studies explore the formation and transport of bound electron-hole pairs, which is relevant for understanding excitonic physics in semiconductor quantum dot arrays cambridge.org.

Simulation of this compound Nanomaterial Properties

Computational simulations are extensively used to predict and understand the diverse properties of this compound nanomaterials, including nanoparticles, nanowires, and two-dimensional structures. These simulations complement experimental studies and aid in the design and optimization of nanomaterial-based devices.

Molecular dynamics (MD) simulations have been used to investigate the melting behavior of this compound nanoparticles as a function of size nih.gov. These simulations, often employing ab initio methods like the Harris functional method of DFT, help to understand how the melting point is reduced at the nanoscale compared to bulk this compound nih.gov. The results from these simulations can inform processes like the recrystallization of this compound for thin-film applications nih.gov.

Simulations are also used to study the structural and electronic properties of this compound nanowires. As mentioned earlier, DFT calculations are employed to understand the effects of surface structure, passivation, and defects on the electronic properties of Ge nanowires ntu.edu.sgnih.gov. Simulations of electrical properties, such as I-V characteristics, are performed to model their behavior as sensing devices and understand interactions with molecules nist.gov.

Two-dimensional this compound nanomaterials, such as this compound selenide (B1212193) (GeSe) and this compound arsenide (GeAs₂), are also investigated using computational simulations. DFT, hybrid functional, and Bethe–Salpeter equation (BSE) approaches have been used to study the structural, electronic, and optical properties of 2D GeAs₂ ornl.gov. These simulations predict the feasibility of exfoliating single-layer GeAs₂ and calculate properties like band gaps and exciton (B1674681) binding energies, highlighting their potential for applications such as photovoltaics ornl.gov. Simulations of 2D GeSe have accurately modeled its optical properties using supercomputers, revealing that the properties of a single layer are highly dependent on the atomic arrangement, suggesting tunability for various applications like solar cells and photodetectors cecam.org.

Computational studies also explore the properties of silicon-germanium (SiGe) nanostructures, where the composition and structure significantly influence band gap, effective mass, and transport properties researchgate.net. Simulations help to understand the electronic structure, optical excitations, and transport processes in these complex nanosystems researchgate.net.

The use of computational simulations allows researchers to explore a wide range of this compound nanomaterial properties, including:

Electronic Properties: Band structure, band gap tuning (e.g., via strain), effective masses, charge transfer, and the influence of defects and surface effects researchgate.netquantumatk.comaps.orgntu.edu.sgnih.govnist.govornl.govcecam.org.

Structural Properties: Equilibrium geometries of clusters and nanostructures, stability, and the effect of doping researchgate.netresearchgate.netaip.org.

Optical Properties: Absorption spectra, excitation energies, and exciton binding energies ornl.govcecam.orgnih.gov.

Transport Properties: Charge transfer rates and carrier mobility nist.govnih.gov.

Thermodynamic Properties: Binding energies and melting behavior of nanoparticles researchgate.netntu.edu.sgnih.gov.

These simulations provide valuable theoretical data that complements experimental findings and guides the development of this compound-based technologies.

Here is a table summarizing some simulated properties of this compound nanomaterials:

Nanomaterial TypeProperty SimulatedComputational Method(s)Key Finding(s)Reference
This compound ClustersElectronic and magnetic propertiesDFTDependence of properties on size and doping; charge transfer in doped clusters. researchgate.netaip.orgntu.edu.sg
This compound NanowiresElectronic and electrical propertiesDFT, Drift-diffusion simulationsEffects of passivation, defects, and strain on electronic behavior; modeling of sensing mechanisms. ntu.edu.sgnih.govnist.gov
This compound NanoparticlesMelting behavior, structural propertiesMD, ab initio DFTReduced melting point compared to bulk; agreement of calculated bulk properties with experiments. nih.gov
2D this compound Selenide (GeSe)Optical propertiesSupercomputer simulations (e.g., using QMCPACK)Optical properties highly dependent on atomic arrangement and tunable. cecam.org
2D this compound Arsenide (GeAs₂)Electronic and optical propertiesDFT, hybrid functional, BSEFeasibility of exfoliation; calculated band gaps and exciton binding energies for photovoltaic applications. ornl.gov
This compound Quantum DotsStrain field, surface topography, spin qubitsMultiscale MD-Green's function, Effective mass equationsModeling of lattice distortion and strain energy; simulation of hole spin-qubits and g-factors. ku.dkarxiv.orgaps.org

Future Directions and Emerging Research Areas

Integration of Germanium with AI in Materials Research

This compound in Spintronics

Spintronics, an emerging field that utilizes the intrinsic spin of electrons in addition to their charge, holds promise for developing smaller, more energy-efficient electronic devices. aps.orgphysicsworld.com this compound is considered a key material in spintronics due to its strong spin-orbit coupling, which enables the manipulation of electron spin by an electric field. anr.fr While silicon is more suitable for carrying spin currents over long distances, this compound's strong spin-orbit coupling makes it attractive for spin manipulation. anr.fr Research is focused on efficiently injecting spin-polarized electrons into this compound and its alloys. anr.fr Recent studies have shown that this compound exhibits a surprisingly strong spin Hall effect, a phenomenon where an electric current creates a separation of electron spins. aps.org This effect has been observed over relatively long distances in this compound, which could be particularly useful for developing complex multiterminal spintronic devices like low-power transistors. aps.org this compound telluride (GeTe) is another this compound compound being investigated for spintronic devices, with research exploring how its spin texture can be switched by ferroelectric polarization within nanodomains. helmholtz-berlin.de

Novel this compound Alloys and Compounds

The development of novel this compound alloys and compounds is a crucial area of research aimed at expanding this compound's functionalities and overcoming limitations. Silicon-germanium (SiGe) alloys have been studied for decades and remain important for extending chip performance in classical computers. utwente.nlroutledge.comamazon.com Research continues on the growth, defects, and impurities in SiGe alloys. routledge.comamazon.com Beyond SiGe, interest is growing in other this compound-based alloys. This compound-tin (GeSn) alloys are being investigated as a potential solution for creating silicon-compatible, direct band gap materials for optoelectronic and photonic devices. acs.org The incorporation of tin into this compound can lead to an indirect-to-direct band gap transition, which is crucial for efficient light emission. acs.org Research on GeSn alloys is increasingly focusing on nanoscale forms for applications in nano/optoelectronics, photonics, and energy devices. acs.org Other novel this compound compounds and alloys, such as this compound-carbon (GeC) alloys and this compound tungstates, are also being explored for their unique properties. acs.orgdntb.gov.ua The synthesis of metastable GeC alloys on silicon substrates has been achieved using chemical vapor deposition techniques. acs.org Additionally, research into compounds like this compound dichloride dioxane highlights the exploration of this compound in different oxidation states and its use in synthesizing organothis compound compounds. wikipedia.org

Interactive Data Table: Selected this compound Alloys and Compounds under Research

Compound/AlloyKey Research Area(s)Potential Application(s)
Silicon-Germanium (SiGe)Extending classical chip performance, defects, impuritiesMicroelectronics
This compound-Tin (GeSn)Direct band gap materials, nanoscale structuresOptoelectronics, Photonics, Energy Devices
This compound Telluride (GeTe)Spintronics, ferroelectric propertiesNon-volatile spintronic devices
This compound-Carbon (GeC)Heteroepitaxial growth, diamond-like structuresAdvanced semiconductor devices
This compound Dichloride DioxaneGe(II) source, organothis compound synthesisChemical synthesis
This compound TungstatesNovel material propertiesVarious (requires further research)

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

This compound for Advanced Energy Storage and Conversion

This compound is being explored as a promising material for advanced energy storage and conversion systems, particularly in batteries. This compound is recognized as a highly promising anode material for lithium-ion batteries (LIBs) due to its high theoretical specific capacity (up to ~4200 mAh/g) and remarkable rate capability. futureenergysystems.caresearchgate.netacs.org However, challenges such as large volume changes during lithiation/delithiation and relatively low electrical conductivity need to be addressed for practical application. futureenergysystems.caresearchgate.net Research is focused on developing novel this compound-based anode structures and composites to improve performance and stability. This includes the use of nanostructured this compound, such as mesoporous this compound particles and this compound nanosheets, to accommodate volume changes and enhance lithium-ion diffusion. researchgate.netacs.orgacs.org Composites of this compound with conductive materials like graphene and carbon have shown significant improvements in cycling stability and rate performance. researchgate.netacs.org For example, this compound nanosheets integrated with graphene have demonstrated high reversible capacity and excellent long-term cycling stability in LIBs. acs.org Alloys like this compound-tellurium (GeTe) combined with conductive matrices such as titanium carbide-carbon (TiC-C) are also being investigated as high-performance anode materials. nih.gov

Interactive Data Table: this compound-Based Anode Performance in LIBs

Material SystemStructure/CompositionKey Performance Metric (Example)Research Finding (Example)
Mesoporous this compoundMesoporous particlesReversible Capacity after 300 cycles @ 0.5 C~1400 mAh/g with 99.5% capacity retention. acs.org
Ge NSs@GrThis compound nanosheets integrated with grapheneReversible Capacity after 5000 cycles @ 10 C456 mAh/g. acs.org
GeTe-TiC-CGeTe alloy with TiC-C matrixImproved electrochemical performance vs. GeTeActs as buffering agent against volume changes. nih.gov
This compound-CarbonNanoporous Ge skeleton with Ag NPsReversible Capacity after 1000 cycles @ 2 A/g721.6 mAh/g capacity retained. researchgate.net

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering. Performance metrics and findings are examples from cited research and may vary based on specific experimental conditions.

Expanding this compound's Role in Quantum Computing Beyond Qubits

This compound is rapidly gaining prominence in the field of quantum computing, particularly for the development of spin qubits. utwente.nlqutech.nlqt.eu this compound-based spin qubits are considered a highly promising platform for scalable quantum computers due to this compound's unique properties for holes, including strong spin-orbit coupling and high mobility. utwente.nlqutech.nl Recent advancements in this compound quantum technology include the execution of multi-qubit algorithms and the demonstration of scalable control with quantum dot arrays. qt.eu

Beyond its direct use in qubits, this compound's properties are being explored for other crucial components and functionalities within quantum computing systems. Its compatibility with existing complementary metal-oxide-semiconductor (CMOS) technology is a significant advantage for scaling up quantum processors. utwente.nlqt.eu Research is also investigating the potential of this compound in related quantum photonic devices. For example, this compound-silicon (GeSi) single-photon avalanche diodes (SPADs) are being designed with the aim of operating at room temperature, potentially replacing cryogenic detectors currently used in photonic quantum computing architectures. aip.org This highlights this compound's potential to contribute to more accessible and cost-effective quantum technologies by enabling room-temperature operation of key components. Furthermore, the ability to control and manipulate electron spins in this compound quantum dots through mechanisms like "hopping gates" is being explored for efficient control of large semiconductor qubit arrays and the creation of quantum links. scitechdaily.com The unique property of this compound that allows for aligning spins along different directions in different quantum dots is being leveraged to create high-quality qubits. scitechdaily.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing germanium’s optical properties, such as refractive index?

  • Methodological Answer : Use spectroscopic ellipsometry or prism-coupled techniques to measure refractive index across wavelengths (e.g., 1.9–23 µm). Temperature-controlled environments (e.g., 115–300 K) are critical for assessing thermal dependencies. Calibrate instruments using pure this compound crystals with known prism angles, and validate results against established datasets like those in Lukes (1960) . Document experimental parameters (e.g., temperature, wavelength range, sample purity) to ensure reproducibility.

Q. How can researchers ensure sample integrity in this compound-based semiconductor studies?

  • Methodological Answer : Employ high-purity monocrystalline this compound samples (≥99.999%) and characterize defects via X-ray diffraction (XRD) or scanning electron microscopy (SEM). For thin-film applications, use molecular beam epitaxy (MBE) with in-situ monitoring to minimize contamination. Reference DFG guidelines for material preservation, including metadata on storage conditions (humidity, temperature) and handling protocols .

Q. What statistical frameworks are suitable for analyzing this compound’s electrical conductivity data?

  • Methodological Answer : Apply linear regression to correlate conductivity with doping concentrations (e.g., boron or phosphorus). For non-linear relationships (e.g., temperature-dependent carrier mobility), use Arrhenius plots or Boltzmann transport equations. Report confidence intervals and outliers, and validate models with cross-disciplinary datasets (e.g., combining experimental and computational results) .

Advanced Research Questions

Q. How to resolve contradictions in reported bandgap values of this compound under strain engineering?

  • Methodological Answer : Conduct meta-analyses comparing experimental (e.g., photoluminescence) and theoretical (density functional theory, DFT) results. Assess strain application methods (uniaxial vs. biaxial) and measurement conditions (temperature, pressure). Use error-propagation analysis to identify discrepancies arising from instrumental sensitivity or sample heterogeneity. Adopt FAIR principles to standardize data sharing for reproducibility .

Q. What interdisciplinary approaches enhance the design of this compound-based quantum devices?

  • Methodological Answer : Integrate condensed matter physics with computational modeling (e.g., Monte Carlo simulations) to predict quantum confinement effects. Validate via cryogenic transport measurements (e.g., 4-probe technique at <10 K). Collaborate with material scientists to optimize heterostructure interfaces (e.g., Ge/SiGe) and document fabrication protocols using tools like the DFG’s research data checklist .

Q. How to implement FAIR-compliant data management for this compound research?

  • Methodological Answer : Curate datasets with metadata tags (e.g., growth conditions, measurement techniques) using platforms like NFDI4Chem. For computational data, archive input files (e.g., VASP parameters) and code repositories. Use persistent identifiers (DOIs) for datasets and adhere to discipline-specific standards (e.g., CIF formats for crystallography) .

Q. What frameworks assess the feasibility of novel this compound applications in photonics?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For instance, assess scalability of this compound-on-insulator (GOI) waveguides via pilot fabrication runs. Use PICO (Population, Intervention, Comparison, Outcome) to structure studies comparing Ge-based photodetectors with silicon counterparts .

Guidance for Methodological Rigor

  • Data Validation : Cross-verify experimental results with ab initio calculations (e.g., DFT for electronic structure) and publish negative results to mitigate publication bias .
  • Ethical Compliance : Declare conflicts of interest (e.g., funding from semiconductor industries) and adhere to DFG’s guidelines for data preservation .
  • Reproducibility : Share raw data (e.g., spectral curves, simulation outputs) in public repositories like Zenodo, with detailed README files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.